CTX-0124143
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWGSMHPCWLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Acetylsalicylic Acid (Aspirin): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylsalicylic acid, commonly known as aspirin (B1665792), remains one of the most widely used medications globally, with a rich history spanning millennia from the use of willow bark extracts to its modern synthesis. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of acetylsalicylic acid. It includes detailed experimental protocols for its laboratory synthesis, a summary of key quantitative data, and visual representations of its synthesis workflow and biological signaling pathway. This guide is intended to serve as a valuable resource for professionals in the fields of chemical and pharmaceutical sciences.
Introduction and Historical Discovery
The story of aspirin is a long one, beginning with the use of willow bark for pain and fever relief by ancient civilizations like the Sumerians and Egyptians.[1] The active compound in willow bark was later identified as salicin (B1681394), which is metabolized in the body to salicylic (B10762653) acid.[2]
A pivotal moment in the history of aspirin occurred in 1763 when Reverend Edward Stone presented a report to the Royal Society of London on the successful use of dried, powdered willow bark in treating fevers.[3][4] In the 19th century, chemists successfully extracted salicin from willow bark and later synthesized salicylic acid.[1][2] However, the therapeutic use of salicylic acid was limited by its harsh side effects, most notably severe irritation of the mouth and stomach.[2]
The breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, synthesized acetylsalicylic acid in a stable form for medicinal use, which was found to be better tolerated than salicylic acid.[3][4][5] This new compound was named "Aspirin" and was patented by Bayer in 1899.[2][3] The name is derived from "A" for acetyl and "spirin" from Spiraea ulmaria, a plant that also contains salicin.[2][3]
Synthesis of Acetylsalicylic Acid
The most common laboratory synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride (B1165640), using an acid catalyst such as sulfuric acid or phosphoric acid.[6][7] This reaction acetylates the hydroxyl group on the salicylic acid molecule.
Experimental Protocol: Synthesis of Aspirin
This protocol outlines a standard laboratory procedure for the synthesis of acetylsalicylic acid.
Materials:
-
Salicylic acid (C₇H₆O₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Deionized water
-
125 mL Erlenmeyer flask
-
Graduated cylinders
-
Beakers
-
Water bath or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[8][9]
-
In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals on the flask walls.[8][9]
-
Slowly add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture to act as a catalyst.[8][10][11]
-
Gently swirl the flask to mix the reactants.
-
Heat the flask in a water bath at approximately 70-80°C for 10-15 minutes.[12]
-
Allow the flask to cool to room temperature. To decompose the excess acetic anhydride, cautiously add 20 drops of deionized water to the cooled mixture in a fume hood, as this will produce hot acetic acid vapors.[10]
-
Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[9][13] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[6][9]
-
Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[6][10]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[9][13]
-
Allow the crystals to dry completely on the filter paper.
Experimental Protocol: Recrystallization for Purification
To obtain a purer product, the crude aspirin can be recrystallized.
Materials:
-
Crude aspirin
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Transfer the crude aspirin to an Erlenmeyer flask.
-
Add a minimal amount of warm ethanol to dissolve the aspirin.[14]
-
Slowly add warm deionized water until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote recrystallization.
-
Collect the purified aspirin crystals by vacuum filtration and allow them to dry.[14]
Synthesis Workflow
Mechanism of Action
The primary therapeutic effects of aspirin—anti-inflammatory, analgesic, antipyretic, and antiplatelet—are due to its irreversible inhibition of the cyclooxygenase (COX) enzymes.[15][16][17] There are two main isoforms of this enzyme: COX-1 and COX-2.[16][17]
Aspirin acts by acetylating a serine residue in the active site of the COX enzymes, which prevents the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes.[15][18] Prostaglandins are mediators of inflammation, pain, and fever, while thromboxane (B8750289) A2 is a potent promoter of platelet aggregation.[16][18]
-
Inhibition of COX-1: This leads to the antiplatelet effect by reducing the production of thromboxane A2 in platelets.[18][19] This irreversible inhibition lasts for the life of the platelet (7-10 days).[16]
-
Inhibition of COX-2: The inhibition of COX-2, which is often induced during inflammation, is responsible for the anti-inflammatory, analgesic, and antipyretic properties of aspirin.[17][19]
COX Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of acetylsalicylic acid.
Table 1: Physicochemical Properties of Acetylsalicylic Acid
| Property | Value | Reference |
| Molar Mass | 180.16 g/mol | [7] |
| Melting Point | 135-136 °C | [7][14] |
| Appearance | White, crystalline powder | [7] |
| Solubility in Water | 3.3 mg/mL (at 25 °C) | [14] |
Table 2: Typical Reaction Parameters and Yield for Aspirin Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (Salicylic Acid:Acetic Anhydride) | 1:3 (molar ratio) | [8] |
| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | [6][14] |
| Reaction Temperature | 70-80 °C | [12] |
| Reaction Time | 10-20 minutes | [8][12] |
| Theoretical Yield | Dependent on starting mass of salicylic acid | [20] |
| Typical Percent Yield (Crude) | Varies, often >80% | [21] |
| Typical Percent Yield (Recrystallized) | Lower than crude yield | [21] |
Table 3: Biological Activity of Aspirin
| Target | IC₅₀ Value (μM) | Reference |
| COX-1 (platelets) | 1.3 ± 0.5 | [22] |
| COX-1 (human articular chondrocytes) | 3.57 | [23] |
| COX-2 (human articular chondrocytes) | 29.3 | [23] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
Acetylsalicylic acid, from its origins in traditional medicine to its modern chemical synthesis and widespread use, represents a cornerstone of pharmacology. Its straightforward synthesis via esterification and its well-characterized mechanism of action involving the irreversible inhibition of COX enzymes make it a subject of continued study and a vital tool in medicine. This technical guide provides a foundational resource for professionals engaged in the study, synthesis, and application of this remarkable compound.
References
- 1. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pas.va [pas.va]
- 5. History of aspirin - Wikipedia [en.wikipedia.org]
- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. Synthesis of Aspirin [home.miracosta.edu]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 22. pnas.org [pnas.org]
- 23. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Target Identification and Validation of Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles and methodologies for identifying and validating the molecular targets of a compound, using acetylsalicylic acid (aspirin) as a case study. Aspirin (B1665792) is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a well-characterized mechanism of action, making it an excellent model to illustrate these critical processes in drug discovery.[1][2][3]
Introduction to Target Identification and Validation
Target identification is the process of pinpointing the specific molecular entities, such as proteins or nucleic acids, with which a compound interacts to produce a therapeutic effect.[4][5] This is followed by target validation, a series of experiments to confirm that modulating this target will lead to the desired clinical outcome.[4][5] A robustly validated target is crucial for mitigating risks and increasing the probability of success in later stages of drug development.
Aspirin's primary therapeutic effects—anti-inflammation, analgesia, antipyresis, and antiplatelet activity—are predominantly mediated through its interaction with the cyclooxygenase (COX) enzymes.[1][6][7]
Target Identification: Uncovering the Role of COX Enzymes
The identification of cyclooxygenase (COX) as the primary target of aspirin was a landmark discovery in pharmacology.[7] Several experimental approaches can be employed to identify the molecular target of a small molecule like aspirin.
Key Experimental Approaches
-
Affinity-Based Methods: These techniques exploit the binding interaction between a drug and its target. A common approach is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) . In this method, a derivative of the drug (e.g., aspirin) is immobilized on a solid support. A cellular lysate is then passed over this support. Proteins that bind to the immobilized drug are captured, subsequently eluted, and identified using mass spectrometry.[8][9][10]
-
Phenotypic Screening: This approach involves observing the effects of a compound on cells or organisms to identify a desired physiological change.[11][12] Once a desired phenotype is observed (e.g., reduced inflammation), various "omics" techniques (proteomics, genomics) can be used to identify the molecular target responsible for that change.[13]
-
Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 library screening or RNA interference (RNAi) can be used to systematically knock down or knock out genes.[5][13] By observing which gene knockdowns replicate the effect of the drug, potential targets can be identified.[5]
Aspirin's Interaction with COX-1 and COX-2
Aspirin irreversibly inhibits both COX-1 and COX-2 isoforms by acetylating a serine residue in the active site of the enzyme.[1][6] This covalent modification blocks the enzyme's ability to convert arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1][6][14]
-
COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastric mucosal protection and platelet aggregation.[7][14]
-
COX-2 (PTGS2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and tumor promoters.[7][14][15]
The irreversible inhibition of COX-1 in platelets is particularly significant. Since platelets lack a nucleus, they cannot synthesize new enzyme, meaning the antiplatelet effect of a single aspirin dose lasts for the lifespan of the platelet (7-10 days).[16]
Target Validation: Confirming the Therapeutic Relevance of COX Inhibition
Validation experiments are essential to confirm that the identified target is indeed responsible for the drug's therapeutic effects.
Key Validation Strategies
-
Biochemical and Cellular Assays: These assays are used to quantify the interaction between the drug and its target and the downstream cellular consequences. This includes measuring binding affinity, enzyme inhibition (e.g., IC50 values), and the modulation of signaling pathways.
-
Genetic Validation: Modifying the target gene in cellular or animal models (e.g., using knockout mice) can demonstrate that the absence or alteration of the target prevents the drug from exerting its effect.[11]
-
Pharmacological Validation: Using other molecules (tool compounds) that are known to selectively inhibit the target can help confirm that the observed effects are due to modulation of that specific target.
Quantitative Data on Aspirin's Inhibition of COX Enzymes
The inhibitory potency of aspirin against COX-1 and COX-2 can be quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 Value (µM) | Selectivity | Reference |
| Aspirin | COX-1 | 1.3 - 3.57 | ~4-8 fold for COX-1 | [17][18][19] |
| COX-2 | 29.3 | [17] | ||
| Ibuprofen | COX-1 | 1.4 | - | [19] |
| Celecoxib | COX-1 | 2.2 | Selective for COX-2 | [19] |
| COX-2 | Varies | |||
| Meloxicam | COX-1 | 36.6 | Selective for COX-2 | [17] |
| COX-2 | 4.7 | [17] |
Note: IC50 values can vary depending on the specific assay conditions.
Aspirin is considered non-selective but is generally more potent against COX-1 than COX-2.[6][20] Computational studies suggest this is due to a lower activation energy barrier for the acetylation reaction in COX-1 compared to COX-2.[21]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding.
Prostaglandin Synthesis Pathway and Aspirin's Mechanism of Action
General Workflow for Affinity-Based Target Identification
Logical Flow of Target Validation
Detailed Experimental Protocols
Protocol: Affinity Chromatography for Target Identification
-
Matrix Preparation: Covalently link an analog of acetylsalicylic acid to N-hydroxysuccinimide (NHS)-activated sepharose beads. Ensure the linkage point does not obstruct the compound's binding interface.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., activated macrophages for COX-2) in a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with the aspirin-conjugated beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with unconjugated beads to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (e.g., a high concentration of free aspirin), or by changing the pH or salt concentration. A more common method for subsequent mass spectrometry is direct elution into a denaturing buffer (e.g., SDS-PAGE sample buffer).[8]
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[8]
Protocol: COX Enzyme Inhibition Assay (Cell-Free)
-
Reagents: Purified recombinant human COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection kit for Prostaglandin E2 (PGE2), a major product of the COX pathway.
-
Assay Preparation: In a 96-well plate, add the reaction buffer, heme cofactor, and the purified COX enzyme.
-
Inhibitor Addition: Add varying concentrations of aspirin (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Detection: Quantify the amount of PGE2 produced in each well using an Enzyme Immunoassay (EIA) or similar detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the aspirin concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.[17]
This guide demonstrates the systematic process of identifying and validating a drug target using aspirin and its interaction with COX enzymes as a model. These principles and methodologies are fundamental to modern drug discovery and development.
References
- 1. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wp.unil.ch [wp.unil.ch]
- 9. brjac.com.br [brjac.com.br]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. bio-rad.com [bio-rad.com]
- 13. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Biological Activity of Gossypol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol (B191359), a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant scientific interest due to its diverse range of biological activities.[1][2] Initially investigated for its antifertility effects in men, subsequent research has unveiled its potential as an anticancer, antiviral, antioxidant, and antiparasitic agent.[1][3][4] This technical guide provides a comprehensive overview of the biological activity of Gossypol, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Data Presentation: Quantitative Biological Activity of Gossypol
The following table summarizes the quantitative data on the biological activity of Gossypol across various cell lines and assays.
| Biological Activity | Cell Line/Organism | Assay | IC50 / EC50 | Reference |
| Anticancer | ||||
| HeLa (Cervical Cancer) | MTT Assay | ~22 µM (racemic) | [5] | |
| SiHa (Cervical Cancer) | Growth Inhibition | >5 ppm | [6] | |
| MCF-7 (Breast Cancer) | Growth Inhibition | >5 ppm | [6] | |
| Caco-2 (Colon Cancer) | Growth Inhibition | >5 ppm | [6] | |
| Antimalarial | ||||
| Plasmodium falciparum (Laboratory Strains) | Growth Inhibition | 3.829 µM - 10.190 µM | [7] | |
| Plasmodium falciparum (Clinical Isolates) | Growth Inhibition | 1.058 µM - 24.79 µM | [7] | |
| Enzyme Inhibition | ||||
| α-glucosidase | Enzyme Activity Assay | 0.67 ± 0.44 µM | [5] | |
| Calcium Signaling | ||||
| Chang Liver Cells | Fura-2 Calcium Imaging | 1.5 µM (EC50) | [8] |
Core Mechanisms of Action and Signaling Pathways
Gossypol exerts its biological effects through a multitude of mechanisms, primarily by inducing apoptosis, modulating key signaling pathways involved in cell survival and proliferation, and disrupting mitochondrial function.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Gossypol's potent anticancer activity stems from its ability to induce apoptosis in various cancer cell lines.[1][9] This is achieved through both intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway: Gossypol promotes the release of cytochrome c from the mitochondria by inhibiting anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) and activating pro-apoptotic members (Bak).[2][9] The released cytochrome c then activates a caspase cascade, leading to programmed cell death.
Oxidative Stress: Gossypol can induce the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which further contributes to apoptosis.[1]
SIRT1-p53-PUMA Pathway: In male germline stem cells, Gossypol-induced ROS has been shown to inhibit SIRT1 activity. This leads to an increase in p53, which in turn upregulates PUMA, a pro-apoptotic protein that targets the mitochondria.[10][11][12][13]
// Nodes Gossypol [label="Gossypol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 / Bcl-xL\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bak [label="Bak\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p53 [label="↑ p53", fillcolor="#FBBC05", fontcolor="#202124"]; PUMA [label="↑ PUMA", fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Gossypol -> ROS [color="#202124"]; Gossypol -> Bcl2 [arrowhead=tee, color="#202124"]; Gossypol -> Bak [color="#202124"]; ROS -> SIRT1 [arrowhead=tee, color="#202124"]; SIRT1 -> p53 [arrowhead=tee, color="#202124"]; p53 -> PUMA [color="#202124"]; PUMA -> Mitochondria [color="#202124"]; Bcl2 -> Mitochondria [arrowhead=tee, color="#202124"]; Bak -> Mitochondria [color="#202124"]; Mitochondria -> CytochromeC [color="#202124"]; CytochromeC -> Caspases [color="#202124"]; Caspases -> Apoptosis [color="#202124"]; } .dot Caption: Gossypol-induced apoptosis signaling pathway.
Cell Cycle Arrest: Gossypol can also induce cell cycle arrest, primarily at the G0/G1 phase, by upregulating p21 and downregulating cyclin D1.[9]
Modulation of PI3K/Akt and NF-κB Signaling
The PI3K/Akt and NF-κB signaling pathways are crucial for cell survival and proliferation and are often dysregulated in cancer. Gossypol has been shown to inhibit these pathways.
PI3K/Akt Pathway: Gossypol can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its pro-survival signaling.
NF-κB Pathway: By inhibiting TNF-α, Gossypol can prevent the activation of NF-κB, a transcription factor that promotes the expression of genes involved in cell survival and inflammation.[1]
// Nodes Gossypol [label="Gossypol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Survival_Proliferation_PI3K [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival_Inflammation_NFkB [label="Cell Survival &\nInflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gossypol -> PI3K [arrowhead=tee, color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> Survival_Proliferation_PI3K [color="#202124"]; Gossypol -> TNFa [arrowhead=tee, color="#202124"]; TNFa -> NFkB [color="#202124"]; NFkB -> Survival_Inflammation_NFkB [color="#202124"]; } .dot Caption: Gossypol's inhibition of pro-survival signaling pathways.
Antifertility Effects
Gossypol's male contraceptive effects are primarily due to its impact on sperm motility and function. It acts as an inhibitor of several dehydrogenase enzymes within sperm cells, leading to a decrease in ATP production and subsequent immotility.
Antidiabetic Activity: Insulin (B600854) Signaling
Gossypol has demonstrated potential in managing diabetes by mimicking insulin signaling. It can activate the insulin receptor substrate 1 (IRS-1)/protein kinase B (Akt) signaling pathway, which enhances glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[5]
// Nodes Gossypol [label="Gossypol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4 [label="GLUT4\nTranslocation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="Glucose\nUptake", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gossypol -> IRS1 [color="#202124"]; IRS1 -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> GLUT4 [color="#202124"]; GLUT4 -> Glucose_Uptake [color="#202124"]; } .dot Caption: Gossypol's activation of the insulin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments used to assess the biological activity of Gossypol are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
// Nodes Start [label="Seed cells in a\n96-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat cells with\nvarying concentrations\nof Gossypol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for desired\ntime period (e.g., 24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance\nat 570 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Incubate1 [color="#202124"]; Incubate1 -> Treat [color="#202124"]; Treat -> Incubate2 [color="#202124"]; Incubate2 -> Add_MTT [color="#202124"]; Add_MTT -> Incubate3 [color="#202124"]; Incubate3 -> Solubilize [color="#202124"]; Solubilize -> Read [color="#202124"]; } .dot Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Gossypol Treatment: Prepare serial dilutions of Gossypol in culture medium. Remove the old medium from the wells and add 100 µL of the Gossypol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Assessment of Mitochondrial Membrane Potential: JC-1 Assay
The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.
// Nodes Start [label="Culture and treat cells\nwith Gossypol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest and wash cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Resuspend cells in\nJC-1 staining solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C for 15-30 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash cells with\nassay buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by flow cytometry\nor fluorescence microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest [color="#202124"]; Harvest -> Stain [color="#202124"]; Stain -> Incubate [color="#202124"]; Incubate -> Wash [color="#202124"]; Wash -> Analyze [color="#202124"]; } .dot Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with Gossypol at various concentrations for the specified time. Include positive (e.g., CCCP) and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
JC-1 Staining: Resuspend the cell pellet in pre-warmed medium containing JC-1 dye (typically 1-10 µM) and incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Centrifuge the cells and wash with an appropriate assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Quantification: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Measurement of Intracellular Calcium: Fluo-4 AM Assay
The Fluo-4 AM assay is used to measure intracellular calcium concentrations.
Protocol:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Load the cells with Fluo-4 AM (typically 1-5 µM) in the buffer, often with a non-ionic detergent like Pluronic F-127, for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells gently with the buffer to remove extracellular dye.
-
Imaging: Mount the dish/coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Gossypol Addition: Acquire a baseline fluorescence reading and then add Gossypol to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium levels. An increase in fluorescence indicates a rise in intracellular calcium.
Analysis of Signaling Pathways: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with Gossypol, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p53) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Gossypol is a multifaceted compound with a broad spectrum of biological activities, making it a compelling candidate for further investigation in drug development. Its ability to induce apoptosis, modulate critical signaling pathways, and disrupt mitochondrial function underscores its potential as an anticancer agent. Furthermore, its effects on insulin signaling and male fertility highlight its diverse pharmacological profile. The experimental protocols provided in this guide offer a framework for researchers to further explore and characterize the intricate biological activities of Gossypol and its derivatives. Continued research is essential to fully elucidate its therapeutic potential and to develop strategies to mitigate its potential toxicities.
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Molecular mechanism of gossypol-induced cell growth inhibition and cell death of HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of Osimertinib: A Technical Guide
Introduction
Osimertinib (TAGRISSO™, AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR TKI-sensitizing mutations, such as exon 19 deletions and L858R, and the T790M resistance mutation.[1][2][3] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key feature of Osimertinib is its ability to spare wild-type (WT) EGFR, which contributes to a more favorable safety profile compared to earlier-generation TKIs.[1][3] This guide provides a comprehensive overview of the in vitro characterization of Osimertinib, detailing its mechanism of action, biochemical and cellular potency, and the experimental protocols used to determine these properties.
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions by irreversibly binding to the EGFR kinase domain.[1][3] This covalent bond is formed with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR protein.[1][3][4] By occupying this site, Osimertinib blocks the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[1][4][5] The primary downstream pathways inhibited are the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation and survival.[1][4] This targeted inhibition ultimately leads to a reduction in tumor cell proliferation and an increase in apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
Preliminary Studies of Rapamycin in Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies of Rapamycin (B549165) in the model organism Saccharomyces cerevisiae (budding yeast). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows. The discovery of Rapamycin's target, the TOR (Target of Rapamycin) kinase, in yeast has been fundamental to understanding cell growth regulation across eukaryotes, including humans.[1][2]
Introduction to Rapamycin and the TOR Pathway in Yeast
Rapamycin is a macrolide compound first identified as an antifungal agent.[2][3] Its potent antiproliferative and immunosuppressive properties stem from its interaction with the highly conserved TOR signaling pathway.[1][2][4] In S. cerevisiae, the TOR pathway is a central regulator of cell growth, responding to nutrient availability to control essential processes like protein synthesis, ribosome biogenesis, and autophagy.[1][5][6]
Treatment of yeast cells with rapamycin mimics nutrient starvation, leading to a G1 cell cycle arrest, inhibition of protein synthesis, and the induction of autophagy.[1] The TOR pathway in yeast is composed of two distinct protein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[7] Rapamycin, in complex with the immunophilin FKBP12, specifically inhibits TORC1.[2] This inhibition leads to widespread transcriptional and translational changes, profoundly affecting cell physiology.[5][6][8]
Quantitative Data Summary
The following tables summarize quantitative data from various preliminary studies on the effects of rapamycin on S. cerevisiae.
Table 1: Effects of Rapamycin on Yeast Cell Growth and Viability
| Parameter | Condition | Result | Reference |
| Doubling Time | Continuous exposure to low-dose rapamycin | Increased by 4.2-fold (p-value = 8.38 × 10⁻⁶) | [9] |
| Final Cell Density (OD₆₀₀) | Continuous exposure to low-dose rapamycin | Significantly higher than control (1.667 vs 1.358, p-value = 2.79 × 10⁻⁵) | [9] |
| Chronological Lifespan | Continuous exposure to low-dose rapamycin | Extended compared to control cultures | [9] |
| Cell Viability | 1 µg/ml rapamycin for 24 hours | No significant loss of viability | [8] |
| ATP Levels | Pre-treatment with rapamycin before carbon starvation | Preserved to a much larger extent compared to untreated cells | [10] |
Table 2: Rapamycin-Induced Changes in a Yeast Proteome
| Regulation | Number of Proteins | Key Processes Affected | Reference |
| Decreased Abundance | 83 | Protein synthesis (including 16 ribosomal proteins), GTP biosynthetic process | [11][12] |
| Increased Abundance | 32 | - | [11][12] |
Table 3: Effect of Rapamycin on mRNA Half-life
| mRNA | Rapamycin Treatment Duration | Change in Half-life | Reference |
| ARO4 | 30 min | Reduced to 58% of control | [13] |
| MFA2M3pG | 210 min | Destabilized | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of rapamycin in S. cerevisiae.
Yeast Cell Culture and Rapamycin Treatment
Objective: To cultivate S. cerevisiae and treat with rapamycin to observe its effects.
Protocol:
-
Culture Preparation: Inoculate a single colony of S. cerevisiae into 4 mL of YPD medium (2% yeast extract, 1% Bacto Peptone, 2% dextrose) and grow overnight at 30°C with vigorous shaking.[8][14]
-
Sub-culturing: Dilute the overnight culture into fresh YPD medium to an optical density at 600 nm (OD₆₀₀) of 0.1.[8]
-
Rapamycin Stock Solution: Prepare a stock solution of rapamycin (e.g., 2 mM) in a vehicle of 90% ethanol (B145695) and 10% Tween-20.[8] For a 10 mM stock, dissolve 9.14 mg of rapamycin in 1 mL of DMSO.[15] Store aliquots at -20°C or -80°C.[15]
-
Treatment:
-
For growth inhibition studies: When the cell culture reaches an OD₆₀₀ of ~0.1 to 1.0, add rapamycin to the desired final concentration (e.g., 1 µg/ml to 10 µg/ml).[8] An equivalent volume of the vehicle should be added to the control culture.
-
For long-term exposure: Introduce rapamycin at concentrations as low as 0.5 nM to 2 nM into the medium prior to inoculation.[9]
-
-
Incubation: Continue to incubate the cultures at 30°C with shaking for the desired duration (e.g., 1 hour to 24 hours).[8]
Cell Viability Assay
Objective: To determine the percentage of viable cells after rapamycin treatment.
Protocol (Methylene Blue Staining):
-
Sample Preparation: Take an aliquot of the yeast culture.
-
Staining: Mix a small drop of the cell suspension with a small drop of 1% methylene (B1212753) blue stain on a microscope slide.[16]
-
Incubation: Allow the slide to sit for 3-10 minutes.[16]
-
Microscopy: Observe the sample under a bright-field microscope.[16]
-
Counting: Count the number of clear (viable) and blue-stained (non-viable) cells in several fields of view to determine the percentage of viable cells.[16]
Alternative Protocol (Fluorescein Diacetate and Propidium Iodide):
-
Cell Preparation: Spin down yeast cells and resuspend the pellet in a suitable buffer.[17]
-
Staining: Combine 18 µL of the yeast cell sample with 1 µL of Fluorescein Diacetate (FDA) and 1 µL of Propidium Iodide (PI).[17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Measurement: Analyze using a fluorescence microscope or an automated cell counter. Live cells will fluoresce green, and dead cells will fluoresce red.[17]
Protein Extraction and Western Blotting
Objective: To analyze changes in protein levels or phosphorylation status of specific proteins in response to rapamycin.
Protocol:
-
Cell Harvesting: Harvest approximately 10⁸ yeast cells (e.g., 5 OD₆₀₀ units) by centrifugation.[18]
-
Protein Extraction:
-
SDS-PAGE: Load 15-20 µl of the supernatant per lane on a polyacrylamide gel and run at 200V.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBS-T) for at least 1 hour or overnight at 4°C.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., PBS-T).[20]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[20]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
TORC1 Signaling Pathway in S. cerevisiae
Caption: Simplified TORC1 signaling pathway in S. cerevisiae and its inhibition by Rapamycin.
Experimental Workflow for Studying Rapamycin Effects
Caption: General experimental workflow for analyzing the effects of Rapamycin on yeast cells.
References
- 1. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Yeast as a model to study the immunosuppressive and chemotherapeutic drug rapamycin [scholars.duke.edu]
- 3. Rapamycin sensitivity in Saccharomyces cerevisiae is mediated by a peptidyl-prolyl cis-trans isomerase related to human FK506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin induces the G0 program of transcriptional repression in yeast by interfering with the TOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Regulation of ribosome biogenesis by the rapamycin-sensitive TOR-signaling pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin Induces the G0 Program of Transcriptional Repression in Yeast by Interfering with the TOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saccharomyces cerevisiae adapted to grow in the presence of low-dose rapamycin exhibit altered amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin pre-treatment preserves viability, ATP level and catabolic capacity during carbon starvation of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Target of Rapamycin Signaling Pathway Regulates mRNA Turnover in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]
- 15. benchchem.com [benchchem.com]
- 16. enartis.com [enartis.com]
- 17. Yeast Assay Protocol | Technical Note 185 [denovix.com]
- 18. Complete Yeast Protein Extraction [protocols.io]
- 19. protocols.io [protocols.io]
- 20. static.igem.org [static.igem.org]
In-Depth Technical Guide: Osimertinib for Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Developed by AstraZeneca, it is an oral, irreversible inhibitor designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This selectivity profile minimizes off-target effects and associated toxicities commonly seen with earlier generation TKIs.[3] This technical guide provides an in-depth overview of Osimertinib's mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays relevant to its research and development.
Mechanism of Action
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4][5] Its high potency against the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs, makes it a critical agent in the management of relapsed NSCLC.[6]
Quantitative Data
In Vitro Potency and Efficacy
The following tables summarize the in vitro activity of Osimertinib against various NSCLC cell lines with different EGFR mutation statuses.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 13 - 23 |
| H3255 | L858R | ~12 |
| H1975 | L858R + T790M | 4.6 - 5 |
| PC-9ER | Exon 19 del + T790M | 13 - 166 |
| Calu3 | Wild-Type | 650 |
| H2073 | Wild-Type | 461 |
Note: IC50 values can vary between studies due to different experimental conditions.[7]
Table 2: Half-Maximal Growth Inhibition (GI50) of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-Type Overexpression | 25.1 |
| NCI-H1975 | L858R/T790M | 42.5 |
| PC-9 | del E746-A750 | 15.8 |
| SW620 | KRAS Mutant (EGFR WT) | >10,000 |
In Vivo Efficacy
In vivo studies using NSCLC xenograft models have demonstrated significant tumor growth inhibition with Osimertinib treatment.
Table 3: In Vivo Tumor Growth Inhibition of Osimertinib in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Osimertinib | 10 | 45 |
| Osimertinib | 25 | 78 |
| Osimertinib | 50 | 92 |
Clinical Efficacy
Clinical trials have established the efficacy of Osimertinib in patients with EGFR-mutated NSCLC.
Table 4: Summary of Key Clinical Trial Data for Osimertinib
| Trial | Setting | Comparison | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FLAURA | 1st-line | Osimertinib vs. 1st-gen TKI | 18.9 months vs. 10.2 months | 80% vs. 76% |
| AURA3 | 2nd-line (T790M+) | Osimertinib vs. Chemotherapy | 10.1 months vs. 4.4 months | 71% vs. 31% |
| FLAURA2 | 1st-line | Osimertinib + Chemo vs. Osimertinib | 25.5 months vs. 16.7 months | 83% vs. 76% |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of Osimertinib on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Osimertinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of Osimertinib (e.g., 0.01 to 10,000 nM) for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 value.
Western Blot for EGFR Phosphorylation
This protocol is for assessing the effect of Osimertinib on EGFR phosphorylation and downstream signaling.
Materials:
-
NSCLC cell lines
-
Osimertinib
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe for total protein and a loading control (e.g., β-actin).[2]
In Vitro EGFR Kinase Assay
This protocol is for determining the direct inhibitory effect of Osimertinib on EGFR kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Osimertinib
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Osimertinib in kinase assay buffer.
-
In a 384-well plate, add the EGFR enzyme.
-
Add the Osimertinib dilutions or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and Osimertinib Inhibition.
References
Imatinib's Binding Affinity to Abl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Imatinib (B729) to its primary target, the Abl kinase. Imatinib, a cornerstone in targeted cancer therapy, is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2][3] This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the critical signaling pathways involved.
Quantitative Binding Affinity Data
The affinity of Imatinib for Abl kinase is a critical determinant of its therapeutic efficacy. This interaction is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinity of Imatinib against wild-type and mutant forms of Abl kinase, as determined by various in vitro and cell-based assays.
Table 1: Imatinib Binding Affinity for Wild-Type Abl Kinase
| Target Kinase | Assay Type | Parameter | Affinity Value (nM) | Reference |
| Abl | Isothermal Titration Calorimetry (ITC) | Kd | ~10 | [4] |
| Abl | TR-FRET Assay | IC50 | 37 | [5] |
| Bcr-Abl | Cell-based Assay | IC50 | 100 - 600 | [5] |
| Abl wt | NanoBRET Target Engagement Assay | IC50 | 440 ± 100 | [2] |
| Abl (dephosphorylated) | Biochemical Assay | IC50 | 21 | [6] |
| Abl (phosphorylated) | Biochemical Assay | IC50 | 230 | [6] |
Table 2: Imatinib Binding Affinity for Clinically Relevant Abl Kinase Mutants
| Abl Mutant | Effect on Imatinib Affinity | Reference |
| N368S | Binds with wild-type affinity but dissociates considerably faster. | [2][7][8] |
| V299L | Binds with wild-type affinity but dissociates considerably faster. | [2] |
| G251E | Binds with wild-type affinity but dissociates considerably faster. | [2] |
| L298F | Increased Imatinib affinity fourfold over wild-type. | [2] |
| T315I | Drastically decreases Imatinib affinity. | [6] |
Experimental Protocols
The accurate determination of binding affinity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize the interaction between Imatinib and Abl kinase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (Imatinib) to a protein (Abl kinase), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Methodology:
-
Sample Preparation:
-
Purified Abl kinase domain is dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Imatinib is dissolved in the same dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The sample cell is filled with the Abl kinase solution.
-
The injection syringe is filled with the Imatinib solution.
-
A series of small, sequential injections of Imatinib are made into the sample cell.
-
The heat released or absorbed during each injection is measured by the microcalorimeter.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of Imatinib to Abl kinase.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for measuring kinase inhibition. The LanthaScreen™ Eu Kinase Binding Assay is a specific application of this technology.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound like Imatinib.[5] The binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the fluorescent tracer to the ATP binding site results in a high FRET signal.[9] Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (Imatinib) in the assay buffer.
-
Prepare a 3X solution of the Abl kinase/Eu-labeled antibody mixture.
-
Prepare a 3X solution of the fluorescently labeled ATP-competitive tracer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution to the wells of a microplate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.[9]
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method used to quantify compound binding to a specific protein target in live cells.
Methodology:
-
Cell Preparation:
-
Cells are transiently transfected with a plasmid encoding for the Abl kinase fused to NanoLuc® luciferase.
-
The transfected cells are then seeded into microplates.
-
-
Assay Procedure:
-
The cells are treated with a cell-impermeable inhibitor to block any extracellular kinase-tracer interactions.
-
A fluorescently labeled tracer that binds to the ATP-binding site of the kinase is added to the cells.
-
The test compound (Imatinib) is then added at various concentrations.
-
-
Data Acquisition and Analysis:
-
The BRET signal is measured. The energy transfer from the NanoLuc® luciferase to the fluorescent tracer occurs when the tracer is bound to the kinase.
-
Competitive displacement of the tracer by Imatinib results in a decrease in the BRET signal.
-
The data is plotted to determine the IC50 value, representing the concentration of Imatinib required to displace 50% of the tracer.[2]
-
Visualizations
Bcr-Abl Signaling Pathway and Imatinib Inhibition
The constitutively active Bcr-Abl oncoprotein drives the proliferation of leukemia cells by activating a number of downstream signaling pathways.[10] Imatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the Abl kinase domain, thereby blocking the phosphorylation of its substrates and inhibiting these downstream pathways.[1][11]
Caption: Bcr-Abl signaling pathways inhibited by Imatinib.
Experimental Workflow for TR-FRET Binding Assay
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor using a TR-FRET-based kinase binding assay.
Caption: Workflow for a TR-FRET kinase binding assay.
Logical Relationship of Binding Affinity Validation
Cross-validation of binding affinity data from multiple experimental approaches is crucial for ensuring the reliability and reproducibility of the findings.
Caption: Logical flow for validating binding affinity data.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism of a drug-binding process involving a large conformational change of the protein target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
how to use [Compound Name] in a [Assay Name] assay
In order to provide you with detailed Application Notes and Protocols for the use of a specific compound in a particular assay, please specify the "[Compound Name]" and "[Assay Name]".
Once you provide the names of the compound and the assay, I will generate a comprehensive response that includes:
-
Detailed Application Notes: A thorough overview of the compound and its relevance to the specified assay, including its mechanism of action and potential applications.
-
Quantitative Data Summary: A structured table presenting key quantitative data such as IC50 values, EC50 values, kinetic parameters, or other relevant metrics, facilitating easy comparison and interpretation.
-
Comprehensive Experimental Protocols: A step-by-step guide detailing the experimental methodology, including reagent preparation, experimental setup, and data analysis procedures.
-
Signaling Pathway and Workflow Diagrams: Custom-generated diagrams using Graphviz to visually represent complex signaling pathways, experimental workflows, or logical relationships, adhering to your specified formatting and color contrast requirements.
I am ready to assist you as soon as you provide the necessary details.
Application Notes and Protocols for Ibrutinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ibrutinib dosage and administration in preclinical mouse models. Detailed protocols for key experiments are included to facilitate study design and execution.
Ibrutinib Dosage and Administration in Mouse Models
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is widely used in preclinical cancer and immunology research. The dosage and route of administration can significantly impact study outcomes. Below is a summary of commonly used dosages in various mouse models.
Data Presentation: Ibrutinib Dosage in Mouse Models
| Mouse Model | Cancer/Disease Type | Ibrutinib Dosage | Administration Route | Vehicle | Frequency & Duration | Reference |
| Xenograft NSG Mice | Burkitt Lymphoma | 12.5 mg/kg | Not Specified | Phosphate-Buffered Saline (PBS) | Daily, until endpoint | [1] |
| Patient-Derived Xenograft (PDX) NOD/SCID Mice | Glioblastoma | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Syngeneic Mouse Model | Lymphoma | 6 mg/kg | Intraperitoneal (IP) Injection | Not Specified | Daily for 8 days | [3] |
| C57BL/6 Mice | Chronic Graft-versus-Host Disease (cGVHD) | 10 mg/kg/day | Oral Gavage | Hydroxypropyl-β-cyclodextrin | Daily for 3-4 weeks | [4] |
| DBA/2→BALB/c Mice | Chronic Graft-versus-Host Disease (cGVHD) | 5, 10, 15, or 20 mg/kg | Oral Gavage | Hydroxypropyl-β-cyclodextrin | Daily | [4] |
| Diabetic Mice | Cerebral Ischemia/Reperfusion Injury | 1, 3, and 5 mg/kg | Intraperitoneal (IP) Injection | Not Specified | Two doses, one immediately after reperfusion and another 24h later | |
| Wild-type Mice | Pharmacokinetic Study | 10 mg/kg | Oral Gavage | Not Specified | Single dose | [5] |
Experimental Protocols
Preparation and Administration of Ibrutinib for Oral Gavage
This protocol describes the preparation of Ibrutinib for oral administration to mice.
Materials:
-
Ibrutinib powder
-
Trappsol® (hydroxypropyl-β-cyclodextrin)
-
Nanopure water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
0.22 µm syringe filter
-
Oral gavage needles
Procedure:
-
Prepare the vehicle by dissolving Trappsol® in Nanopure water at a 1:10 ratio (e.g., 1g of Trappsol® in 10mL of water).[6]
-
Acidify the vehicle solution with HCl until the pH is below 3.[6]
-
Add the calculated amount of Ibrutinib powder to the acidified vehicle to achieve the desired final concentration (e.g., 1-1.6 mg/mL).[6] Mix thoroughly until the powder is completely dissolved.
-
Adjust the pH of the Ibrutinib solution to between 6.0 and 8.0 using NaOH.[6]
-
Sterile-filter the final solution through a 0.22 µm syringe filter.[6]
-
Administer the prepared Ibrutinib solution to mice via oral gavage using an appropriate gauge needle. The volume administered will depend on the mouse's weight and the desired dosage.
Subcutaneous Tumor Model and Ibrutinib Treatment
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with Ibrutinib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Syringes and needles (23-25G)
-
Anesthetic (e.g., ketamine/xylazine)
-
Calipers
-
Ibrutinib solution (prepared as described above or for IP injection)
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin, wash with complete medium, and then resuspend in ice-cold PBS or HBSS at the desired concentration (e.g., 1-5 x 10^6 cells/mL). Cell viability should be >90%.
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Shave the flank of the mouse and sanitize the area with 70% ethanol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank.[3] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size.
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.[3]
-
-
Ibrutinib Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Ibrutinib or the vehicle control according to the planned dosage, route, and schedule (see table above). For intraperitoneal injection, a typical dose is 6 mg/kg daily.[3]
-
Western Blot for BTK Signaling Pathway Analysis
This protocol describes how to assess the effect of Ibrutinib on the BTK signaling pathway in tumor tissue or isolated cells.
Materials:
-
Tumor tissue or cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-AKT, anti-AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cell pellets in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Flow Cytometry for B-Cell Population Analysis in Spleen
This protocol details the analysis of B-cell populations in the spleen of mice treated with Ibrutinib.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19, B220/CD45R, IgM, IgD, CD21, CD23, CD5, CD43)
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
Spleen Dissociation: Harvest the spleen and prepare a single-cell suspension by mashing the tissue through a 70 µm cell strainer with the plunger of a syringe.
-
RBC Lysis: Treat the cell suspension with RBC Lysis Buffer to remove red blood cells. Wash the cells with RPMI-1640.
-
Cell Staining:
-
Count the viable cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the antibody cocktail to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different B-cell populations (e.g., transitional, follicular, marginal zone, and B-1 B cells) based on their marker expression.
-
Mandatory Visualizations
Caption: Ibrutinib inhibits BTK, blocking downstream signaling pathways crucial for B-cell proliferation and survival.
Caption: Experimental workflow for evaluating Ibrutinib efficacy in a subcutaneous mouse tumor model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liproxstatin-1
Date: December 10, 2025
Authors: Gemini AI
Subject: Preparation and Application of Liproxstatin-1 (B1674854) Stock Solutions for Ferroptosis Research
Introduction
Liproxstatin-1 is a potent, small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It functions as a radical-trapping antioxidant, effectively suppressing lipid peroxidation within cellular membranes and preventing ferroptotic cell death.[2][3] With an IC50 value of 22 nM for inhibiting ferroptotic cell death, Liproxstatin-1 is a valuable tool for investigating the role of ferroptosis in various disease models, including acute renal failure, hepatic ischemia/reperfusion injury, and neurodegenerative diseases.[1][2][4] These application notes provide detailed protocols for the preparation of Liproxstatin-1 stock solutions and its application in common experimental settings.
Physicochemical Properties and Solubility
Liproxstatin-1 is typically supplied as a crystalline solid and requires dissolution in an organic solvent to prepare a stock solution.[4] Its stability and solubility are critical factors for ensuring experimental reproducibility.
Table 1: Physicochemical Properties of Liproxstatin-1
| Property | Data | Reference |
| Formal Name | N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine | [4] |
| Molecular Formula | C19H21ClN4 | [4] |
| Molecular Weight | 340.9 g/mol | [4] |
| Purity | ≥95% - ≥98% (HPLC) | [4] |
| Appearance | Crystalline solid | [4] |
| Storage | Store at -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Table 2: Solubility of Liproxstatin-1
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 16 - 68 mg/mL | ~47 - 199.5 mM | [4][5] |
| Dimethyl Formamide | 25 mg/mL | ~73 mM | [4] |
| Ethanol | 5 mg/mL | ~14.7 mM | [4] |
Note: For Liproxstatin-1 hydrochloride (M.Wt: 377.31), solubility in DMSO is up to 100 mM (37.73 mg/mL). Always refer to the manufacturer's datasheet for batch-specific information.
Protocols: Stock Solution Preparation
Safety Precaution: This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes or skin. Wash thoroughly after handling.[4] All preparation steps should be performed using aseptic techniques in a cell culture hood.[6]
Protocol 1: High-Concentration Stock Solution (DMSO)
This protocol is suitable for preparing a concentrated stock for long-term storage and subsequent dilution for various applications.
Materials:
-
Liproxstatin-1 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the Liproxstatin-1 vial to room temperature before opening.
-
To prepare a 50 mg/mL stock solution, for example, add 100 µL of sterile DMSO to 5 mg of Liproxstatin-1 powder.[6][7]
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution may appear yellow, which does not affect its pharmacological properties.[6][7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[8]
Protocol 2: Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock for direct application to cell cultures.
Materials:
-
Liproxstatin-1 high-concentration stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
Procedure:
-
Thaw an aliquot of the Liproxstatin-1 stock solution at room temperature.
-
Determine the final desired concentration for your experiment (e.g., 50-200 nM).[1][4]
-
Perform a serial dilution of the stock solution in fresh, sterile cell culture medium to achieve the final working concentration.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
-
Add the final working solution to the cell culture plates and mix gently.
Protocol 3: Working Solution for In Vivo Administration
This protocol is designed for preparing Liproxstatin-1 for intraperitoneal (i.p.) injection in animal models, such as mice.[1][6]
Materials:
-
Liproxstatin-1 high-concentration stock solution (from Protocol 1)
-
Sterile 1X Phosphate-Buffered Saline (PBS)[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the working solution fresh before each injection.[7]
-
Dilute the DMSO stock solution with sterile 1X PBS to ensure the final DMSO concentration is between 1-5%.[6][7]
-
Example for a 1% DMSO solution: Add 5 µL of a 50 µg/µL stock solution to 500 µL of 1X PBS.[6]
-
-
Vortex the working solution vigorously. It may initially appear cloudy or white but should become clear and transparent with sufficient mixing.[6]
-
A common dosage for mice is 10 mg/kg, administered via intraperitoneal injection.[1][6] The vehicle control group should receive the same volume of the vehicle solution (e.g., 1% DMSO in PBS).[6]
Experimental Protocols: Applications
Protocol 4: In Vitro Ferroptosis Inhibition Assay
This protocol outlines a method to assess the protective effects of Liproxstatin-1 against induced ferroptosis in a cell line (e.g., HT22 hippocampal neurons or Gpx4-/- MEFs).[2][4]
Materials:
-
Neuronal cell line (e.g., HT22)
-
96-well cell culture plates
-
Cell culture medium
-
Liproxstatin-1 working solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Liproxstatin-1 (e.g., 10-200 nM) for 1-2 hours. Include a vehicle-only control group.
-
Induction of Ferroptosis: Add a known concentration of a ferroptosis inducer (e.g., 0.5 µM RSL3) to the wells.[1][2] Maintain control wells with vehicle only and inducer only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]
-
Assessment of Cell Viability:
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the EC50 of Liproxstatin-1.[3]
Protocol 5: Western Blot Analysis of GPX4 Expression
This protocol is used to determine if Liproxstatin-1 treatment affects the protein levels of GPX4, a central regulator of ferroptosis.[10][11]
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-GPX4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2] Analyze band intensity to determine relative GPX4 expression.
Diagrams
Caption: Mechanism of ferroptosis inhibition by Liproxstatin-1.
Caption: General experimental workflow for in vitro studies.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Resveratrol Administration in Mouse Models of Alzheimer's Disease
Introduction
Resveratrol (B1683913) (3,5,4′-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] Extensive preclinical research has highlighted its potent anti-inflammatory, antioxidant, and neuroprotective properties.[2] In the context of Alzheimer's Disease (AD), a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, Resveratrol has emerged as a promising therapeutic agent.[3][4] Studies in various AD mouse models demonstrate its ability to mitigate cognitive decline, reduce amyloid pathology, and modulate key signaling pathways involved in neurodegeneration.[3][5]
Mechanism of Action
Resveratrol exerts its neuroprotective effects through multiple mechanisms:
-
Activation of SIRT1: A primary mechanism involves the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[5][6] SIRT1 activation helps protect against Aβ-induced toxicity and promotes neuronal survival by deacetylating targets like p53.[6][7]
-
AMPK Pathway Modulation: Resveratrol activates AMP-activated protein kinase (AMPK), a key energy sensor. This activation can inhibit the mTOR pathway and promote the clearance of Aβ through autophagy.[1][8]
-
Anti-Inflammatory Effects: Resveratrol suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes.[1] It downregulates pro-inflammatory pathways such as NF-κB and reduces the production of cytokines like TNF-α and interleukins.[2][4]
-
Antioxidant Properties: By scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes, Resveratrol combats the oxidative stress that is a key feature of AD pathology.[2][7]
-
Reduction of Amyloid-β Burden: Resveratrol has been shown to reduce the levels of secreted and intracellular Aβ peptides.[5] It can interfere with Aβ aggregation and promote its clearance, leading to a decrease in plaque formation in specific brain regions.[1][3]
Signaling Pathway of Resveratrol in Alzheimer's Disease
Caption: Resveratrol's neuroprotective signaling cascade in Alzheimer's Disease.
Quantitative Data Summary
The efficacy of Resveratrol has been demonstrated across various mouse models of Alzheimer's Disease, with notable improvements in cognitive function and reductions in AD-related pathology.
Table 1: Efficacy of Resveratrol in Alzheimer's Disease Mouse Models
| Mouse Model | Resveratrol Dosage & Administration | Treatment Duration | Key Findings |
| 5XFAD | 0.1% Resveratrol in high-fat diet | 16 weeks | Protected against high-fat diet-induced cognitive impairment; reduced amyloid depositions in the brain.[3] |
| Tg6799 | 60 mg/kg/day via oral gavage | 60 days | Protected against Aβ plaque formation and cognitive loss; significantly decreased BACE1 levels.[9] |
| SAMP8 | 1 g/kg body weight in diet | Long-term | Reduced cognitive impairment, amyloid accumulation, and tau hyperphosphorylation.[1] |
| AβPP/PS1 | Oral administration (dosage not specified) | Long-term | Prevented memory loss in object recognition test; reduced amyloid burden.[8] |
| 3xTg-AD | Treatment (dosage not specified) | 5 months | Decreased neuroinflammation and Aβ oligomer accumulation; increased levels of neurotrophins and synaptic markers.[10] |
| Wistar Rats (Colchicine-induced cognitive impairment) | 10 and 20 mg/kg | Not specified | Exhibited neuroprotective action against cognitive impairment and oxidative damage.[1] |
Table 2: Effects of Resveratrol on Biomarkers in AD Mouse Models
| Biomarker | Direction of Change | Mouse Model | Method of Detection |
| Amyloid-β (Aβ) Plaques | ↓ | 5XFAD, AβPP/PS1, SAMP8 | Histology (Thioflavin S) |
| SIRT1 | ↑ | 3xTg-AD, SAMP8 | Western Blot[6][10] |
| AMPK (activated) | ↑ | SAMP8, AβPP/PS1 | Western Blot[5][8] |
| BACE1 | ↓ | Tg6799 | Western Blot[9] |
| ADAM10 | ↑ | SAMP8 | Western Blot[5] |
| Microglial Activation | ↓ | Cerebral amyloid deposition model | Immunohistochemistry[1] |
| TNF-α | ↓ | Murine models | Not specified[2] |
| NF-κB Activation | ↓ | Murine models | Not specified[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices and should be adapted to specific laboratory conditions and animal models.
Protocol 1: Resveratrol Administration to AD Mouse Models
This protocol outlines the preparation and administration of Resveratrol via oral gavage, a common method for ensuring accurate dosing.
Materials:
-
Trans-Resveratrol powder (>99% purity)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution of ethanol, propylene (B89431) glycol, and water)
-
Weighing scale and balance
-
Vortex mixer and/or sonicator
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
-
1 mL syringes
-
Appropriate AD mouse model (e.g., 5XFAD, Tg6799)
Procedure:
-
Dosage Calculation: Calculate the required amount of Resveratrol based on the desired dose (e.g., 60 mg/kg) and the average weight of the mice in the treatment group. The final volume for gavage should typically be 5-10 mL/kg body weight.
-
Preparation of Resveratrol Suspension:
-
Weigh the calculated amount of Resveratrol powder.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Gradually add the Resveratrol powder to the vehicle while vortexing to create a homogenous suspension. Gentle heating or sonication may be required to aid dissolution/suspension, but avoid degradation.
-
Prepare fresh daily to ensure stability.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Attach the filled syringe to the gavage needle.
-
Carefully insert the needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Caution: Incorrect placement can lead to tracheal administration and is fatal.
-
Slowly dispense the Resveratrol suspension.
-
Gently remove the needle and return the mouse to its cage.
-
-
Treatment Schedule: Administer the dose once daily for the duration of the study (e.g., 60 consecutive days).[9] Monitor animals for any adverse effects.
Caption: Workflow for daily oral administration of Resveratrol to mice.
Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[11][12]
Materials:
-
Circular pool (1.2-1.5 m diameter), filled with water made opaque (e.g., with non-toxic white tempera paint).[11] Water temperature: 22-25°C.
-
Submerged platform (10 cm diameter), placed 1 cm below the water surface.
-
High-contrast visual cues placed around the room.
-
Video tracking system and software (e.g., ANY-maze).
-
Timer.
Procedure:
-
Habituation (Day 1):
-
Place a visible, flagged platform in the pool.
-
Allow each mouse to swim for 60 seconds and find the platform. Guide the mouse if necessary.
-
This phase helps mice learn the basic task of escaping the water onto a platform.[13]
-
-
Acquisition Phase (Days 2-6):
-
The platform is now hidden (submerged and without a flag) in a fixed location (e.g., SE quadrant).[14]
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized start positions (N, S, E, W).
-
Allow the mouse to search for the platform for a maximum of 60 seconds.[14]
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 20 seconds.[11]
-
Record the escape latency (time to find the platform) and path length for each trial. A reduction in these parameters over days indicates learning.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.[14]
-
Place the mouse in the pool from a novel start position (e.g., NW quadrant) and allow it to swim for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform used to be), the number of platform location crossings, and swimming speed. Increased time in the target quadrant indicates memory retention.
-
Caption: Experimental timeline for the Morris Water Maze test.
Protocol 3: Quantification of Amyloid-β (Aβ) Levels by ELISA
This protocol describes the preparation of brain homogenates and subsequent quantification of Aβ40 and Aβ42 using a sandwich ELISA kit.[15]
Materials:
-
Mouse brain tissue (e.g., cortex, hippocampus), snap-frozen.
-
Homogenization buffer (e.g., TBS with protease inhibitors).
-
Guanidine-HCl (e.g., 6M solution) for insoluble fraction.[16]
-
Motorized pestle or sonicator.
-
High-speed refrigerated centrifuge.
-
Commercial Aβ40/Aβ42 ELISA kits (e.g., Invitrogen, Elabscience).[17][18]
-
Microplate reader.
Procedure:
-
Brain Tissue Homogenization:
-
Fraction Separation:
-
Soluble Fraction: Carefully collect the supernatant. This contains soluble Aβ.
-
Insoluble Fraction: Resuspend the pellet in 6M Guanidine-HCl buffer.[16] Sonicate to dissolve the plaque-associated Aβ. Centrifuge again to remove debris. The supernatant contains the insoluble Aβ fraction.
-
-
ELISA Procedure (as per manufacturer's instructions):
-
Prepare standards and samples. Note: The insoluble (guanidine) fraction must be diluted significantly (e.g., 12-fold or more) in buffer to reduce guanidine (B92328) concentration, which can interfere with the assay.[16]
-
Add standards and samples to the pre-coated microplate wells. Incubate.
-
Wash the wells.
-
Add the biotinylated detection antibody. Incubate.
-
Wash the wells.
-
Add Avidin-HRP conjugate. Incubate.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Caption: Workflow for Aβ quantification in brain tissue by ELISA.
Protocol 4: Western Blot Analysis for Protein Expression (e.g., SIRT1)
Western blotting is used to detect and quantify the expression levels of specific proteins like SIRT1.
Materials:
-
Brain tissue homogenates (prepared as in Protocol 3, Step 1, often using RIPA buffer).[19]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-20% gradient gels).
-
Electrophoresis and transfer apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (e.g., Rabbit polyclonal anti-SIRT1).[20]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each brain lysate using a BCA assay to ensure equal loading.[19]
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20 µg of protein) with loading buffer containing SDS and a reducing agent. Boil for 5 minutes at 95°C to denature proteins.[21]
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SIRT1, diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane several times with wash buffer (TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply the ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest (SIRT1) to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Caption: Step-by-step workflow for Western Blot analysis.
References
- 1. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Resveratrol Restores Cognition (In Mice with Alzheimer’s) [nad.com]
- 4. Resveratrol as a Therapeutic Agent for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary resveratrol prevents Alzheimer’s markers and increases life span in SAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 15. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 16. Amyloid beta quantification using ELISA [bio-protocol.org]
- 17. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]
- 18. Mouse Aβ1-42(Amyloid Beta 1-42) ELISA Kit - Elabscience® [elabscience.com]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. Distribution Analysis of Deacetylase SIRT1 in Rodent and Human Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Brain Tissue Control Extracts | Cell Signaling Technology [cellsignal.com]
Application Notes: Utilizing Torin 1 for Western Blot Analysis of the mTOR Signaling Pathway
Introduction
Torin 1 is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a powerful tool for studying the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3][4] Unlike the allosteric mTORC1 inhibitor rapamycin, Torin 1 provides a more complete inhibition of mTORC1 signaling and also targets mTORC2, which is rapamycin-resistant.[3][5] This broader activity allows researchers to investigate the full spectrum of mTOR-dependent cellular processes.[6] Western blot analysis is a fundamental technique used in conjunction with Torin 1 to elucidate the functional consequences of mTOR inhibition. By probing for the phosphorylation status of key downstream effector proteins, researchers can confirm the efficacy of Torin 1 and dissect the intricate roles of mTORC1 and mTORC2 in various cellular contexts.[7][8]
Mechanism of Action
Torin 1 acts by competing with ATP for the binding pocket in the catalytic domain of mTOR kinase.[6][7] This competitive inhibition prevents the autophosphorylation of mTOR at Ser2481 and the phosphorylation of its downstream substrates.[9] The inhibition of mTORC1 by Torin 1 leads to the dephosphorylation of its two major substrates: p70 S6 Kinase 1 (S6K1) at threonine 389 and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at multiple sites including threonine 37/46.[1][2] The dephosphorylation of S6K1 and 4E-BP1 results in the suppression of protein synthesis.[4] Furthermore, mTORC1 inhibition by Torin 1 is a potent inducer of autophagy.[1] The inhibition of mTORC2 is typically monitored by the reduced phosphorylation of its substrate, Akt (also known as Protein Kinase B), at serine 473.[5][7]
Applications in Western Blot Analysis
Western blot analysis following Torin 1 treatment is crucial for:
-
Confirming mTOR Inhibition: Assessing the phosphorylation status of direct mTOR substrates like S6K1, 4E-BP1, and Akt provides a direct readout of Torin 1's inhibitory activity.[2][7]
-
Dose-Response and Time-Course Studies: Determining the optimal concentration and duration of Torin 1 treatment for achieving desired levels of mTOR inhibition in specific cell types.[7][10]
-
Investigating Downstream Signaling Events: Understanding how mTOR inhibition by Torin 1 affects other signaling pathways and cellular processes.
-
Studying Autophagy: Monitoring the levels of autophagy markers such as LC3-II provides evidence for the induction of autophagy following Torin 1 treatment.[11]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from Western blot analyses following Torin 1 treatment in various cell lines. The data is presented as a fold change in the ratio of phosphorylated protein to total protein, normalized to a vehicle control (e.g., DMSO).
Table 1: Effect of Torin 1 on mTORC1 Signaling
| Cell Line | Treatment | p-S6K1 (Thr389) / Total S6K1 (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) | Reference |
| MEF | 250 nM Torin 1 for 1 hr | ~0.1 | ~0.2 | [2][3] |
| Glioblastoma | 100 nM Torin 1 for 24 hr | ~0.4 | ~0.6 | [7][10] |
| Glioblastoma | 500 nM Torin 1 for 24 hr | ~0.1 | ~0.1 | [7][10] |
| MDA-MB-231 | 250 nM Torin 1 for 24 hr | Significantly Decreased | Significantly Decreased | [12] |
Table 2: Effect of Torin 1 on mTORC2 Signaling and Autophagy
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | LC3-II / LC3-I Ratio (Fold Change) | Reference |
| MEF | 250 nM Torin 1 for 1 hr | ~0.3 | Not Reported | [3] |
| Glioblastoma | 100 nM Torin 1 for 24 hr | ~0.05 | Not Reported | [7][10] |
| MEF | 1 µM Torin 1 for 18 hr | Not Reported | Increased | [11] |
| HeLa | 250 nM Torin 1 for various times | Significantly Decreased | Not Reported | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition by Torin 1
This protocol provides a general framework for treating cells with Torin 1 and subsequently analyzing the phosphorylation status of key mTOR pathway proteins by Western blot.
Materials:
-
Cell line of interest (e.g., MEFs, HeLa, U87MG)
-
Complete cell culture medium
-
Torin 1 (stock solution in DMSO)[2]
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 8-12% acrylamide)[14]
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Table 3: Recommended Primary Antibodies
| Target Protein | Phosphorylation Site | Supplier Example |
| p-S6K1 | Thr389 | Cell Signaling Technology #9234 |
| Total S6K1 | Cell Signaling Technology #2708 | |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology #2855 |
| Total 4E-BP1 | Cell Signaling Technology #9452 | |
| p-Akt | Ser473 | Cell Signaling Technology #4060 |
| Total Akt | Cell Signaling Technology #9272 | |
| LC3B | Cell Signaling Technology #2775 | |
| β-Actin (Loading Control) | Cell Signaling Technology #4970 |
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to a loading control like β-Actin.
-
Visualizations
Caption: mTOR Signaling Pathway and Torin 1 Inhibition.
Caption: Western Blot Experimental Workflow.
References
- 1. invivogen.com [invivogen.com]
- 2. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR pathway | Abcam [abcam.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Metabolic and Lipidomic Fingerprint of Torin1 Exposure in Mouse Embryonic Fibroblasts Using Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of RS-1 for Enhancing CRISPR-Cas9 Mediated Homology-Directed Repair
Introduction
The CRISPR-Cas9 system is a revolutionary tool for genome editing, enabling precise modifications to the DNA of living organisms. Following the creation of a double-strand break (DSB) by the Cas9 nuclease, the cell's natural repair mechanisms are activated. These are primarily the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing applications, such as the insertion of a specific sequence (knock-in) or the correction of a mutation, the HDR pathway is required. However, HDR is generally less efficient than NHEJ, posing a significant bottleneck in many genome editing experiments.
To address this limitation, various strategies have been developed to enhance HDR efficiency. One promising approach is the use of small molecules that modulate the activity of key proteins in the DNA repair process. RS-1 (RAD51-stimulatory compound 1) is a small molecule that has been identified as a potent enhancer of HDR.
Mechanism of Action
RS-1 functions by directly targeting and stimulating the activity of RAD51, a central protein in the homologous recombination pathway.[1][2] RAD51 forms a filament on single-stranded DNA (ssDNA) at the site of a DSB, which is a critical step for searching and invading a homologous DNA template to carry out the repair. RS-1 enhances the binding of RAD51 to both ssDNA and double-stranded DNA (dsDNA), thereby stabilizing the RAD51-ssDNA filament.[3][4] This stabilization facilitates the subsequent steps of strand invasion and D-loop formation, ultimately increasing the frequency of successful HDR events.[4]
Key Advantages of Using RS-1
-
Increased HDR Efficiency: Studies have consistently shown that RS-1 can significantly increase the efficiency of HDR-mediated knock-ins, with reported improvements ranging from 2- to 6-fold across different genomic loci and in various cell types.[4][5][6][7]
-
Broad Applicability: The beneficial effects of RS-1 have been demonstrated with different nuclease systems, including CRISPR-Cas9 and TALENs, and in various biological contexts, from cultured human cell lines to in vivo applications in rabbit and bovine embryos.[5][8][9]
-
Transient Action: As a cell-permeable small molecule, RS-1's effect is transient, which can be advantageous for minimizing long-term perturbations to the cell's genome stability.[4]
Quantitative Data Summary
The efficacy of RS-1 in enhancing HDR has been quantified in several studies. The table below summarizes key findings.
| Model System | Nuclease System | Target Locus | Fold Increase in HDR Efficiency | Reference |
| Rabbit Embryos | CRISPR-Cas9 | RLL-EGFP | ~5.9-fold (26.1% vs 4.4%) | [8] |
| Rabbit Embryos | CRISPR-Cas9 | CFTR | ~2.4-fold (30% vs 12.5%) | [8] |
| Rabbit Embryos | TALEN | rbApoAI | ~2.9-fold (22.9% vs 7.9%) | [8] |
| Human Cell Lines (HEK293A, U2OS) | CRISPR-Cas9 | Various | 3- to 6-fold | [4][7][9] |
| Porcine Fetal Fibroblasts (PFFs) | CRISPR RNP | INS | 1.71- to 2.28-fold | [10] |
| Bovine Zygotes | CRISPR-Cas9 | (Not specified) | ~2.1-fold (53% vs 25%) | [9] |
Visualizations
Below are diagrams illustrating the mechanism of action of RS-1 and a typical experimental workflow.
Experimental Protocols
Protocol 1: Enhancement of HDR Efficiency in Mammalian Cells using RS-1
This protocol provides a general framework for using RS-1 to enhance CRISPR-Cas9 mediated knock-in efficiency in cultured mammalian cells. Optimization of transfection, RS-1 concentration, and incubation times may be required for specific cell types and target loci.
Materials and Reagents:
-
Target mammalian cell line (e.g., HEK293T, U2OS)
-
Complete cell culture medium
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
Specific single guide RNA (sgRNA)
-
HDR donor template (plasmid or ssODN)
-
Transfection reagent (e.g., Lipofectamine, electroporation system)
-
RS-1 (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Reagents for downstream analysis (e.g., Sanger sequencing, NGS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate (e.g., 24-well) to achieve 70-90% confluency at the time of transfection.
-
Transfection: Prepare the CRISPR-Cas9 and donor template complex according to the manufacturer's protocol for your chosen transfection method. Co-transfect the cells with Cas9, sgRNA, and the HDR donor template.
-
RS-1 Treatment:
-
Immediately following transfection, add RS-1 to the culture medium. The final concentration may need optimization, but a starting range of 7.5 µM to 15 µM is recommended based on published studies.[8]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to a separate well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 48 to 72 hours.
-
Genomic DNA Extraction: After incubation, harvest the cells. Wash with PBS and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Analysis of Genome Editing:
-
Amplify the target genomic region using PCR with primers flanking the editing site.
-
Analyze the PCR products to determine the efficiency of HDR. This can be done through various methods, including:
-
Restriction Fragment Length Polymorphism (RFLP) analysis if the knock-in introduces a new restriction site.
-
Sanger sequencing of the PCR product pool followed by analysis using tools like TIDE or ICE.
-
Next-Generation Sequencing (NGS) of the amplicons for precise quantification of HDR and indel frequencies.
-
-
Compare the HDR efficiency in RS-1 treated samples to the vehicle control.
-
Protocol 2: Assessment of Cell Viability upon RS-1 Treatment
It is crucial to assess the potential cytotoxicity of RS-1 on the target cell line at the concentrations used for HDR enhancement. A WST-1 or similar metabolic activity assay is suitable for this purpose.
Materials and Reagents:
-
Target mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
RS-1 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell Viability Reagent (e.g., WST-1, MTT, or resazurin-based reagents)[11][12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000 - 10,000 cells per well) in 100 µL of medium. Allow cells to attach overnight.
-
RS-1 Treatment: Prepare serial dilutions of RS-1 in culture medium to test a range of concentrations (e.g., 0 µM, 1 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Replace the medium in each well with the medium containing the different concentrations of RS-1 or vehicle control. Incubate for the same duration as your editing experiment (e.g., 48-72 hours).
-
Viability Assay:
-
Add 10 µL of WST-1 reagent (or equivalent) to each well.[11]
-
Incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 420-480 nm for WST-1) using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help identify the optimal concentration of RS-1 that enhances HDR without significantly impacting cell health.
Potential Considerations
-
Off-Target Effects: The current body of research on RS-1 primarily focuses on its ability to enhance on-target HDR efficiency. While stimulating a general DNA repair pathway is not expected to directly influence Cas9's binding specificity, comprehensive genome editing studies should include an assessment of off-target mutations.[14][15][16] Unbiased, genome-wide methods like GUIDE-seq or discovery-based sequencing can be employed to determine if RS-1 treatment has any unintended consequences on off-target cleavage.[17][18]
-
Cell Type Variability: The optimal concentration of RS-1 and the magnitude of HDR enhancement can vary between different cell types. It is essential to perform a dose-response curve and a cell viability assay for each new cell line.
-
Compound Purity: Ensure the use of high-purity RS-1 for reproducible results, as impurities may contribute to unexpected cellular toxicity or activity.
References
- 1. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RS-1 | RAD51 stimulator | Enhances HDR and CRISPR/cas9- and TALEN-mediated knock-in efficiency | Hello Bio [hellobio.com]
- 7. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of CompuestoX
For Researchers, Scientists, and Drug Development Professionals
Introduction
CompuestoX is a novel small molecule inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway, a critical cascade often dysregulated in various cancers.[1] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[] Aberrant activation of this pathway can lead to uncontrolled cell growth and tumor progression.[1] CompuestoX is designed to selectively inhibit key kinases within this cascade, offering a promising therapeutic strategy for cancers dependent on this signaling axis.
These application notes provide detailed protocols for conducting preclinical efficacy studies of CompuestoX, encompassing both in vitro and in vivo methodologies. The described experimental designs are intended to deliver robust and reproducible data to evaluate the therapeutic potential of CompuestoX. Adherence to these protocols, along with rigorous data analysis, is crucial for advancing our understanding of CompuestoX's mechanism of action and its potential translation into clinical settings.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and analysis.
Table 1: In Vitro Cytotoxicity of CompuestoX on Cancer Cell Lines
| Cell Line | IC50 (µM) of CompuestoX (48h) | Max Inhibition (%) |
| Pancreatic Cancer | ||
| PANC-1 | 1.2 ± 0.2 | 95 ± 3 |
| MiaPaCa-2 | 2.5 ± 0.4 | 92 ± 4 |
| Colorectal Cancer | ||
| HCT116 | 0.8 ± 0.1 | 98 ± 2 |
| HT-29 | 5.1 ± 0.7 | 88 ± 5 |
| Melanoma | ||
| A375 | 0.5 ± 0.08 | 99 ± 1 |
| SK-MEL-28 | 3.2 ± 0.5 | 90 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of CompuestoX on Cancer Cell Migration (In Vitro Wound Healing Assay)
| Cell Line | Treatment | Wound Closure (%) at 24h |
| HCT116 | Vehicle Control (0.1% DMSO) | 95 ± 5 |
| CompuestoX (1 µM) | 25 ± 8 | |
| A375 | Vehicle Control (0.1% DMSO) | 98 ± 4 |
| CompuestoX (0.5 µM) | 15 ± 6 |
*p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation from three independent experiments.
Table 3: In Vivo Efficacy of CompuestoX in HCT116 Xenograft Model
| Treatment Group (n=8) | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 ± 2 |
| CompuestoX (25 mg/kg, p.o., daily) | 450 ± 150 | 70 | -2 ± 3 |
| CompuestoX (50 mg/kg, p.o., daily) | 200 ± 100 | 87 | -8 ± 4 |
*p < 0.01 compared to vehicle control. Data are presented as mean ± standard error of the mean.
Experimental Protocols
In Vitro Efficacy Studies
1. Cell Viability and Cytotoxicity: MTT Assay
This protocol assesses the effect of CompuestoX on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HCT116, A375, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CompuestoX stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of CompuestoX in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the CompuestoX dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism). Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to compare different concentrations.[3][4]
-
2. Cell Migration: Wound Healing (Scratch) Assay
This protocol evaluates the effect of CompuestoX on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116, A375)
-
Complete cell culture medium
-
Serum-free medium
-
CompuestoX
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing either CompuestoX at a non-toxic concentration (e.g., IC20) or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Measure the width of the scratch at different points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time. A Student's t-test or ANOVA can be used to determine the statistical significance between treated and control groups.
-
In Vivo Efficacy Studies
Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of CompuestoX's anti-tumor efficacy in an in vivo setting. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines, such as the ARRIVE guidelines.[5][6][7][8][9]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
CompuestoX formulation for oral administration
-
Vehicle control
-
Calipers
-
Animal balance
-
-
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer CompuestoX or vehicle control daily via oral gavage at the predetermined doses.
-
Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21 or 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Use appropriate statistical methods, such as a two-way ANOVA with repeated measures, to analyze the differences in tumor growth between groups.
-
-
Mandatory Visualizations
Caption: CompuestoX targets the Ras-Raf-MEK-ERK signaling pathway.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Logical workflow for the in vivo xenograft efficacy study.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 6. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Home | ARRIVE Guidelines [arriveguidelines.org]
- 8. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 9. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Solubility and Stability of Rapamycin in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1] Due to its central role in cell signaling, rapamycin is extensively used in research to study cellular processes such as autophagy and cell cycle progression. Accurate and reproducible experimental results hinge on the proper preparation and handling of rapamycin solutions, with solubility and stability in the chosen solvent being critical parameters. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of rapamycin for in vitro and in vivo studies. These application notes provide a comprehensive overview of the solubility and stability of rapamycin in DMSO, along with detailed protocols for its preparation, storage, and analysis.
Quantitative Data Summary
The solubility and stability of rapamycin in DMSO have been reported across various sources. The following tables summarize the key quantitative data to provide a consolidated reference.
Table 1: Solubility of Rapamycin in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source |
| 10 | ~10.9 | Cayman Chemical[2] |
| ≥ 100 | ~109 | BenchChem[3] |
| 200 | ~218 | BPS Bioscience[4] |
| 257.5 | ~281.7 | TargetMol[5] |
| 18.28 | 20 | Tocris Bioscience[6] |
| 40 | ~43.8 | BPS Bioscience[7] |
| 100 | ~109.4 | Selleck Chemicals[8] |
Note: The molar concentration is calculated based on the molecular weight of rapamycin (914.17 g/mol ).
Table 2: Stability of Rapamycin in DMSO
| Storage Condition | Stability Period | Source |
| Solid at -20°C | ≥ 4 years | Cayman Chemical[2] |
| Solid at -20°C | At least 12 months | BPS Bioscience[4] |
| Solution in DMSO at -20°C | Up to 2 months | BPS Bioscience[7] |
| Solution in DMSO at -20°C or -80°C | Up to 3 months | BenchChem[3] |
| Solution in DMSO at 37°C | Subject to degradation | ResearchGate[9] |
Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway. The following diagram illustrates the simplified mTOR pathway and the point of inhibition by rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reversed phase high performance liquid chromatographic method for determination of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing [Compound Name] Concentration for [Cell Line]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of [Compound Name] for experiments using [Cell Line].
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for [Compound Name] in a new experiment with [Cell Line]?
For a new experiment, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common approach is to test a wide range of concentrations, such as from 0.01 µM to 100 µM, often using 10-fold serial dilutions.[1][2] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.
2. How long should I incubate [Cell Line] with [Compound Name]?
The ideal incubation time depends on the doubling time of the [Cell Line] and the specific biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.[1][3]
3. What is the best method to determine the effect of [Compound Name] on the viability of [Cell Line]?
Several cell viability and proliferation assays are available, each with its own advantages.[1][4][5] Commonly used methods include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[6] Viable cells with active metabolism can convert tetrazolium salts (MTT, MTS, XTT) into a colored formazan (B1609692) product.[6]
-
WST-1 Assay: This is another colorimetric assay that is generally considered more sensitive and has a simpler protocol than the MTT assay.[7]
-
ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells.[5]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[1]
4. How do I calculate the IC50 value of [Compound Name] for [Cell Line]?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50 value, you need to perform a dose-response experiment and then analyze the data.[8] The basic steps are:
-
Test a range of [Compound Name] concentrations.[8]
-
Measure the response (e.g., cell viability) for each concentration.[8]
-
Normalize the data, expressing each response as a percentage of the control (untreated cells).[8]
-
Plot the normalized response against the logarithm of the [Compound Name] concentration.[9]
-
Fit the data to a sigmoidal curve (four-parameter logistic regression) using software like GraphPad Prism to determine the IC50 value.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell plating.[1][10] | Ensure a homogeneous single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.[10] |
| "Edge effect" in multi-well plates.[10][11] | Avoid using the outer wells of the plate for critical experiments or fill them with sterile media or PBS to create a humidity barrier.[10][11] | |
| Inaccurate pipetting of [Compound Name].[1] | Calibrate pipettes regularly and use appropriate pipetting techniques, such as reverse pipetting for viscous solutions.[10] | |
| No observable effect of [Compound Name] | Compound inactivity or degradation. | Check the storage conditions and expiration date of the compound. Test the activity of the compound in a known sensitive cell line.[1] |
| Incorrect concentration range. | Perform a broader dose-response experiment with a wider range of concentrations.[2] | |
| Insufficient incubation time. | Increase the incubation time, especially for slow-growing cell lines.[3] | |
| Excessive cell death, even at low concentrations | High solvent (e.g., DMSO) concentration. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%). Run a solvent-only control to check for toxicity.[1][10] |
| [Compound Name] is highly potent for [Cell Line]. | Test a lower range of concentrations with finer dilutions. | |
| Cell contamination.[][13] | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are followed.[] | |
| Inconsistent results between experiments | Variation in cell passage number.[10] | Use cells within a consistent and low passage number range for all experiments.[10][14] |
| Inconsistent cell seeding density.[10] | Standardize the cell seeding protocol and ensure the same number of cells are seeded for each experiment.[15] | |
| Reagent variability. | Use reagents from the same lot for a set of experiments and store them correctly.[10] |
Experimental Protocols
Protocol 1: Determining the IC50 of [Compound Name] using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of [Compound Name] on [Cell Line].
Materials:
-
[Cell Line]
-
Complete culture medium
-
[Compound Name] stock solution (e.g., 10 mM in DMSO)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count [Cell Line] cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the [Compound Name] stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed a non-toxic level (e.g., ≤ 0.5%).[1][10]
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell control" (medium only).[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of [Compound Name].
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C.[17]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a plate reader.[18]
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for [Compound Name] on [Cell Line]
| [Compound Name] (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 3.8 |
| 10 | 15.6 ± 2.9 |
| 100 | 5.1 ± 1.5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 13. news-medical.net [news-medical.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Imatinib Off-Target Effects Mitigation
Welcome to the technical support center for Imatinib (B729). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the off-target effects of Imatinib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments accurately.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Imatinib.
Issue 1: Unexpected Cell Toxicity in a Bcr-Abl Negative Cell Line
Q: I am observing significant cytotoxicity in my cell line, which does not express the Bcr-Abl fusion protein. Is this an off-target effect of Imatinib, and how can I confirm it?
A: This is a strong indicator of a potential off-target effect. Imatinib is known to inhibit other kinases besides Bcr-Abl, such as c-Kit, platelet-derived growth factor receptor (PDGFR), and c-Abl.[1][2][3] Cardiotoxicity, for instance, has been reported as an unanticipated side effect of c-Abl inhibition by Imatinib in cardiomyocytes.[4]
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Rationale | Expected Outcome |
| 1. Verify Target Expression | Use Western Blot to confirm the absence of Bcr-Abl and the presence/absence of other known Imatinib targets (e.g., c-Kit, PDGFR, c-Abl) in your cell line. | To confirm that the intended target is not present and to identify potential off-targets that are expressed in your cells. | Confirmation that the cell line is Bcr-Abl negative and identification of other potential Imatinib targets. |
| 2. Dose-Response Curve | Generate a dose-response curve for Imatinib in your cell line and determine the IC50 value. | To quantify the cytotoxic effect and compare it to known on-target and off-target potencies. | If the IC50 is in the micromolar range, it may suggest an off-target effect, as higher concentrations are often required for inhibition of less sensitive kinases.[1] |
| 3. Rescue Experiment | If a specific off-target is suspected (e.g., PDGFR), perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. | This is a gold-standard method to confirm if the observed phenotype is due to the inhibition of a specific off-target kinase.[5] | If the phenotype is reversed, it confirms that the cytotoxicity is mediated by that specific off-target. |
| 4. Use a Structurally Unrelated Inhibitor | Test a different inhibitor with a distinct chemical structure that targets the same suspected off-target kinase. | To verify that the observed effect is due to the inhibition of the kinase and not a unique effect of Imatinib's chemical structure.[5] | If the second inhibitor produces a similar cytotoxic effect, it strengthens the conclusion that the phenotype is due to the inhibition of the shared off-target. |
Issue 2: Inconsistent Results or Unexpected Phenotype
Q: My experimental results with Imatinib are inconsistent, or I'm observing a phenotype that doesn't align with the known function of Bcr-Abl. How can I troubleshoot this?
A: Inconsistent results or unexpected phenotypes can arise from off-target effects, but also from experimental variables. Imatinib can modulate various signaling pathways in non-transformed cells and even has effects on the immune system.[1][6]
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Rationale | Expected Outcome |
| 1. Kinome Profiling | Submit an Imatinib sample to a commercial kinome profiling service. | To obtain a broad overview of the kinases that Imatinib inhibits at a given concentration.[5][7] | A list of potential off-target kinases, which can then be investigated further. |
| 2. Control for Non-Kinase Targets | Be aware that Imatinib can bind to non-kinase proteins, such as the quinone oxidoreductase-2 enzyme.[1] | To consider that the observed phenotype may not be related to kinase inhibition at all. | This may lead to a broader investigation of the compound's mechanism of action. |
| 3. siRNA/shRNA Knockdown | Use RNA interference to knock down the expression of the primary target (if present) and suspected off-targets. | To mimic the effect of the inhibitor and determine which target is responsible for the phenotype. | If knockdown of a specific off-target reproduces the phenotype observed with Imatinib, it provides strong evidence for an off-target effect. |
| 4. Titrate Inhibitor Concentration | Use the lowest effective concentration of Imatinib that still inhibits the intended target. | To minimize off-target effects, which are often more pronounced at higher concentrations.[5] | A clearer, on-target phenotype with reduced confounding effects from off-target inhibition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-targets of Imatinib?
A1: Imatinib was initially developed as a selective inhibitor of the Bcr-Abl tyrosine kinase.[8] However, it also potently inhibits other tyrosine kinases. The primary targets and major known off-targets are summarized below.
Table 1: Imatinib Target Selectivity Profile
| Target | Target Type | Typical IC50 / Kd | Relevance |
| Bcr-Abl | On-Target (Fusion Kinase) | ~10 nM (Kd) | Primary target in Chronic Myeloid Leukemia (CML).[9] |
| c-Abl | On-Target (Tyrosine Kinase) | ~25 nM | Inhibition is linked to both efficacy and some toxicities. |
| PDGFRα/β | Off-Target (Tyrosine Kinase) | ~100 nM | Therapeutic target in some cancers, but an off-target in others.[2] |
| c-Kit | Off-Target (Tyrosine Kinase) | ~100 nM | Therapeutic target in Gastrointestinal Stromal Tumors (GIST).[2][3] |
| DDR1 | Off-Target (Tyrosine Kinase) | - | A known off-target of Imatinib.[1] |
| NQO2 | Off-Target (Non-Kinase) | - | A non-kinase off-target, highlighting Imatinib's promiscuity. |
Note: IC50 and Kd values can vary depending on the assay conditions.
Q2: How can I proactively design my experiments to minimize Imatinib's off-target effects?
A2: Proactive experimental design is crucial for obtaining reliable data. Key strategies include:
-
Use the Right Concentration: Always perform a dose-response experiment to determine the lowest concentration of Imatinib that effectively inhibits your target of interest.[5]
-
Include Proper Controls: Use a "dead" analog of Imatinib if available (one that is structurally similar but inactive against the target) to control for effects related to the chemical scaffold.
-
Orthogonal Approaches: Use genetic methods like CRISPR or siRNA to validate that the observed phenotype is a result of inhibiting the intended target.[10]
-
Select Appropriate Cell Lines: Whenever possible, use cell lines where the on-target is the primary driver of the phenotype you are studying.
Q3: What is the "gold standard" experiment to prove an observed effect is on-target?
A3: The "gold standard" for confirming an on-target effect is a rescue experiment.[5][10] This involves introducing a version of the target protein that has been mutated to be resistant to the drug. If the cellular effect of Imatinib is reversed in the presence of this resistant mutant, it provides strong evidence that the effect is indeed on-target.
Methodologies & Visualizations
Experimental Protocol: Western Blot for Target Phosphorylation
This protocol can be used to assess the inhibition of a target kinase (e.g., PDGFR) by Imatinib.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells of serum for 4-6 hours, then treat with a range of Imatinib concentrations for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF-BB) for 10-15 minutes to induce phosphorylation of the receptor.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target (e.g., anti-phospho-PDGFR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Diagrams
Caption: Imatinib's on- and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected Imatinib effects.
References
- 1. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Cardiotoxicity of the cancer therapeutic agent imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
Technical Support Center: Improving [Compound Name] Bioavailability for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to enhance the bioavailability of investigational compounds for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it crucial for in vivo studies?
A: Bioavailability (designated as F) refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter because it determines the amount of the active compound available at the target site to elicit a therapeutic effect. Low bioavailability can lead to high variability in experimental results, require higher doses that may introduce toxicity, and potentially mask the true efficacy of a compound.
Q2: What are the primary factors that limit the oral bioavailability of a compound?
A: The oral bioavailability of a compound is primarily limited by three main factors:
-
Low Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Poorly soluble compounds have a low dissolution rate, which is often the rate-limiting step for absorption.[1][2]
-
Poor Membrane Permeability: After dissolving, the compound must pass through the lipid membranes of the intestinal epithelium to enter the bloodstream. Factors like large molecular size, high polarity, and being a substrate for efflux pumps (like P-glycoprotein) can limit permeability.[3][4]
-
First-Pass Metabolism: Before reaching systemic circulation, blood from the GI tract passes through the liver via the portal vein.[5][6] During this "first pass," the liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[5][7][8] Metabolism can also occur in the gut wall itself.[9]
Q3: How can I perform a quick preliminary assessment of my compound's potential bioavailability?
A: A preliminary assessment can be made using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[10]
-
Solubility: Can be determined by measuring the amount of compound that dissolves in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Permeability: Can be initially estimated using in silico models (based on LogP and molecular size) or assessed in vitro with assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell monolayer assay for both passive and active transport.[3][11]
A compound with low solubility and/or low permeability is likely to have poor oral bioavailability.
Q4: When should I consider formulation strategies versus chemical modification to improve bioavailability?
A: The choice depends on the stage of development and the root cause of poor bioavailability.
-
Formulation strategies are often preferred for preclinical and early-phase development as they are faster and do not alter the active molecule. These methods, such as creating lipid-based formulations or solid dispersions, address issues like poor solubility and can protect against degradation.[1][2][12]
-
Chemical modification , such as creating a prodrug, is a more involved approach suitable when formulation strategies are insufficient.[2][7] A prodrug is an inactive derivative that is converted into the active drug in vivo. This can be used to temporarily mask polar groups to enhance permeability or alter the metabolic profile.[2][7]
Troubleshooting Guide: Low Oral Bioavailability
Issue 1: My compound has very low aqueous solubility.
This is one of the most common reasons for poor oral bioavailability. If the compound does not dissolve, it cannot be absorbed.
Q&A and Troubleshooting
-
Q: How do I confirm that solubility is the primary issue?
-
A: Conduct dissolution tests in simulated gastric and intestinal fluids. If the dissolution rate is slow or incomplete, solubility is likely a limiting factor. Compare the oral (PO) vs. intravenous (IV) pharmacokinetic (PK) profiles. A very large difference in exposure (AUC) often points to absorption-related issues like solubility.
-
-
Q: What are the most effective strategies to address low solubility?
-
A: Several formulation strategies can significantly enhance the solubility and dissolution of your compound.[1][13]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate.[13]
-
Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like GI fluids.[14][15] The drug is dissolved in the lipid formulation and remains in solution upon emulsification, facilitating absorption.[15][16]
-
-
Data Presentation: Impact of Formulation on Bioavailability of a Model Compound
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (F%) | Fold Increase in F% |
| Unformulated (Aqueous Suspension) | 50 ± 15 | 2.0 | 250 ± 70 | 5% | - |
| Micronized Suspension | 150 ± 40 | 1.5 | 800 ± 150 | 16% | 3.2x |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 2250 ± 400 | 45% | 9.0x |
| SEDDS Formulation | 700 ± 120 | 0.75 | 3500 ± 550 | 70% | 14.0x |
| Data are presented as mean ± SD and are hypothetical for illustrative purposes. |
Experimental Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of [Compound Name] in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show the highest solubility for the compound.[17]
-
-
Constructing Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.
-
For each ratio, add a small volume (e.g., 100 µL) to a larger volume of water (e.g., 20 mL) with gentle stirring.
-
Visually observe the resulting emulsion for clarity and stability. Map the regions that form clear or slightly bluish, stable microemulsions on a ternary phase diagram. This identifies the optimal ratios for self-emulsification.[18]
-
-
Drug Loading and Characterization:
-
Select the optimal excipient ratios from the phase diagram and dissolve [Compound Name] to the desired concentration.
-
Characterize the drug-loaded SEDDS by assessing its emulsification time, droplet size, and zeta potential upon dilution in simulated GI fluids. The goal is a rapid emulsification time (< 2 minutes) and a small, uniform droplet size (< 200 nm).
-
-
In Vivo Evaluation:
-
Administer the final drug-loaded SEDDS formulation to the animal model (e.g., rats, mice) via oral gavage.
-
Collect blood samples at predetermined time points and analyze the plasma concentration of [Compound Name] to determine the pharmacokinetic profile (Cmax, Tmax, AUC) and compare it to a simple suspension of the compound.
-
Mandatory Visualization: Workflow for Solubility Enhancement
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 9. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
common experimental problems with [Compound Name]
This guide provides troubleshooting for common experimental problems encountered when using Imatinib (B729), a tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Imatinib Resistance in Cell Lines
A frequent challenge in experiments involving Imatinib is the development of resistance. This section addresses common questions related to identifying and understanding this phenomenon.
Q1: My Imatinib-sensitive cell line is showing reduced responsiveness or has become completely resistant. What are the common underlying mechanisms?
A1: The emergence of resistance to Imatinib is a significant issue in both clinical and laboratory settings. Several cellular mechanisms can be responsible:
-
Target Kinase Mutations: The most frequent cause of acquired resistance is the development of point mutations within the kinase domain of the BCR-ABL protein.[1][2] These mutations can either directly impair Imatinib binding or lock the kinase in an active conformation that Imatinib cannot bind to.[1] The T315I mutation is a well-known example that confers resistance to Imatinib and some second-generation inhibitors.[3][4]
-
BCR-ABL Gene Amplification: Cells can develop resistance by increasing the copy number of the BCR-ABL gene. This leads to overexpression of the target protein, requiring higher concentrations of Imatinib to achieve an inhibitory effect.[1][2][5]
-
Activation of Alternative Signaling Pathways: Cells may bypass the Imatinib-induced blockade of BCR-ABL by activating other pro-survival signaling pathways. A key example is the activation of Src family kinases, such as LYN and HCK, which can promote cell survival independently of BCR-ABL.[1][6]
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR-1), can actively transport Imatinib out of the cell, reducing its intracellular concentration and thus its efficacy.[1]
-
Plasma Protein Binding: In in vivo models, Imatinib can bind to plasma proteins like alpha-1-acid glycoprotein (B1211001) (AGP), which may reduce the concentration of free, active drug available to target the cells. However, the clinical significance of this mechanism remains a subject of debate.[1]
Q2: How can I experimentally confirm the mechanism of Imatinib resistance in my cell line?
A2: To investigate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the BCR-ABL Kinase Domain: Perform Sanger or next-generation sequencing on cDNA from your resistant cells to identify any point mutations in the ABL kinase domain.
-
Quantify BCR-ABL Expression: Use quantitative PCR (qPCR) to assess BCR-ABL gene copy number or Western blotting to compare the total BCR-ABL protein levels between your sensitive and resistant cell lines. A significant increase in the resistant line suggests gene amplification or protein overexpression.[5]
-
Assess Alternative Pathway Activation: Use phosphoproteomic arrays or Western blotting with phospho-specific antibodies to check for the activation of alternative kinases, such as Src family members (e.g., phospho-LYN, phospho-SRC).[6]
-
Evaluate Drug Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of MDR-1 (e.g., Rhodamine 123) to determine if your resistant cells show increased efflux activity compared to the sensitive parental line.
II. Inconsistent Efficacy and Off-Target Effects
Variability in experimental outcomes and unexpected cellular effects are common hurdles. This section provides guidance on addressing these issues.
Q3: My experimental results with Imatinib are inconsistent across batches. What could be the cause?
A3: Inconsistent results can stem from several factors related to drug handling and experimental setup:
-
Drug Stability and Storage: Imatinib mesylate solutions, particularly in aqueous buffers like PBS, should be freshly prepared. It is not recommended to store aqueous solutions for more than one day.[7] For longer-term storage, create aliquots of a stock solution in a solvent like DMSO and store at -20°C.[7] Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: Ensure that cell density, passage number, and media components are consistent across experiments. Mycoplasma contamination can also significantly alter cellular response to drugs and should be regularly tested for.
-
Adherence to Protocol: Minor deviations in incubation times, drug concentrations, or assay procedures can lead to significant variability.[8]
Q4: I'm observing effects in my negative control cell line (which does not express BCR-ABL). What are the known off-target effects of Imatinib?
A4: Imatinib is not entirely specific to BCR-ABL and is known to inhibit other tyrosine kinases, which can lead to off-target effects.[9] Key off-target kinases include c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Abl.[10] Additionally, Imatinib can influence various immune cells, including T-cells, NK cells, and monocytes, by modulating their chemokine receptor expression and function.[11][12][13][14] It has also been reported to affect mitochondrial respiration, which could lead to broad, non-specific effects on cell metabolism and viability.[9][15] When designing experiments, it is crucial to use appropriate controls and consider that observed effects may not be solely due to the inhibition of your primary target.
III. Drug Solubility and Handling
Proper preparation of Imatinib is critical for obtaining reliable and reproducible experimental results.
Q5: What is the best way to dissolve and store Imatinib mesylate for in vitro experiments?
A5: Proper solubilization and storage are crucial for Imatinib's activity.
-
Solvents: Imatinib mesylate is soluble in organic solvents such as DMSO (approx. 14 mg/mL) and dimethyl formamide (B127407) (approx. 10 mg/mL).[7] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is the most common practice.
-
Aqueous Solutions: The solubility in aqueous buffers like PBS (pH 7.2) is much lower, at approximately 2 mg/mL.[7] These solutions are less stable and should be prepared fresh for each experiment.[7]
-
Preparation of Stock Solution:
-
Dissolve Imatinib mesylate powder in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to several months. Protect from light.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution directly into your cell culture medium to the final desired concentration immediately before adding it to your cells.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Data Presentation: Solubility and IC50 Values
The following tables summarize key quantitative data for Imatinib.
Table 1: IC50 Values of Imatinib in Sensitive vs. Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | Imatinib IC50 (nM) | Reference(s) |
| K562 | Imatinib-Sensitive | ~35-40 | [7] |
| K562-IMR | BCR-ABL Overexpression | >2000 | [16] |
| MYL | Imatinib-Sensitive | Varies | [16] |
| MYL-R | BCR-ABL and LYN Overexpression | >2000 | [16] |
| Ba/F3 p210 (WT) | Imatinib-Sensitive | ~250 | [3] |
| Ba/F3 T315I | Kinase Domain Mutation | >10,000 | [3] |
| Ba/F3 G250E | Kinase Domain Mutation | >10,000 | [3] |
Table 2: Solubility of Imatinib Mesylate
| Solvent | Approximate Solubility |
| DMSO | 14 mg/mL |
| Dimethyl Formamide (DMF) | 10 mg/mL |
| Ethanol | 0.2 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
| Data sourced from Cayman Chemical product information sheet.[7] |
IV. Key Experimental Protocols
This section provides outlines for essential methodologies used to assess Imatinib's effects in a laboratory setting.
Protocol 1: Assessing Cell Viability with MTT Assay
This protocol provides a general method for determining the effect of Imatinib on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium from your DMSO stock. Remove the old medium from the cells and add the Imatinib-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized dissolving solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of Imatinib that inhibits 50% of cell viability).
Protocol 2: Western Blot for BCR-ABL Kinase Activity
This protocol is used to assess the direct inhibitory effect of Imatinib on the phosphorylation of BCR-ABL and its downstream targets.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of BCR-ABL (p-BCR-ABL) and its substrates (e.g., p-STAT5, p-CrkL), one can measure the kinase activity.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of Imatinib for a short period (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Abl) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-Abl) or a housekeeping protein (e.g., GAPDH or β-actin).[21]
V. Visual Guides: Pathways and Workflows
The following diagrams illustrate key concepts and troubleshooting steps related to Imatinib experiments.
Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream survival pathways.
Caption: A workflow for troubleshooting the mechanism of Imatinib resistance.
Caption: A decision tree for interpreting unexpected cell viability assay results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to imatinib: mutations and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms of cellular resistance to imatinib in human chronic myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Suboptimal Response to or Failure of Imatinib Treatment for Chronic Myeloid Leukemia: What Is the Optimal Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. [PDF] Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages | Semantic Scholar [semanticscholar.org]
- 15. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 16. ashpublications.org [ashpublications.org]
- 17. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A common phosphotyrosine signature for the Bcr-Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of change in phosphorylation of BCR-ABL kinase and its substrates in response to Imatinib treatment in human chronic myelogenous leukemia cells. [vivo.weill.cornell.edu]
- 21. researchgate.net [researchgate.net]
how to prevent [Compound Name] degradation in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [Compound Name]. The information is designed to address common challenges, particularly concerning the compound's stability in solution during experimental use.
Understanding [Compound Name] Degradation: An Overview
[Compound Name] is susceptible to three primary degradation pathways in solution: hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for designing stable formulations and ensuring the reliability of experimental results.
Caption: Major degradation pathways affecting [Compound Name] stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of [Compound Name]?
A1: For long-term storage, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended.[1] [Compound Name] is highly soluble in DMSO, and storing it in an anhydrous solvent minimizes the risk of hydrolysis. For immediate use in aqueous buffers, a concentrated stock in DMSO can be prepared and then diluted to the final concentration. Ensure the final DMSO concentration in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
Q2: How should I store the [Compound Name] stock solution?
A2: Aliquot the stock solution into smaller, single-use volumes and store them at -80°C in tightly sealed vials.[1] This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q3: My [Compound Name] precipitated out of my cell culture medium. What happened?
A3: Precipitation in aqueous media is a common issue, often due to the low water solubility of many organic compounds.[1] Potential causes include:
-
High Final Concentration: The concentration of [Compound Name] in your medium may have exceeded its solubility limit.
-
Insufficient DMSO: The final percentage of DMSO might be too low to maintain solubility.[1]
-
Temperature Changes: A decrease in temperature can lower solubility.[1]
-
pH of the Medium: The pH of the solution can impact the solubility and stability of small molecules.[1]
Q4: How can I prevent oxidation of [Compound Name] in my aqueous experimental solution?
A4: To prevent oxidation, you can employ several strategies:
-
Use Degassed Buffers: Prepare your aqueous solutions using buffers that have been degassed by sonication or sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[2][3]
-
Add Antioxidants: Consider adding antioxidants such as ascorbic acid (Vitamin C) or α-tocopherol to your formulation, if compatible with your experimental system.[4]
-
Use Chelating Agents: If metal-catalyzed oxidation is a concern, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[4][5]
Q5: I am observing inconsistent results in my in vitro assays. Could this be related to [Compound Name] instability?
A5: Yes, inconsistent results are a strong indicator of compound instability.[1] If [Compound Name] degrades during the experiment, its effective concentration will decrease over time, leading to poor data reproducibility. It is highly recommended to prepare fresh dilutions for each experiment from a frozen stock aliquot and to assess the compound's stability in your specific experimental medium over the time course of your assay.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Medium | 1. Final concentration exceeds solubility limit.2. Insufficient co-solvent (e.g., DMSO).[1]3. Temperature decrease.[1] | 1. Lower the final concentration of [Compound Name].2. Increase the final DMSO concentration (ensure vehicle controls are included).[1]3. Pre-warm the aqueous medium to 37°C before adding the compound stock.[1] |
| Loss of Potency / Inconsistent Results | 1. Hydrolysis: Compound is degrading in the aqueous buffer.[6][7]2. Oxidation: Compound is sensitive to dissolved oxygen.[4][8]3. Photodegradation: Exposure to ambient or incubator light.[9][10] | 1. Prepare fresh solutions before each experiment.[1] Adjust the pH of the buffer to a range where the compound is more stable (see Table 1).2. Use degassed buffers or add an antioxidant.[2][4]3. Protect solutions from light using amber vials or by wrapping containers in aluminum foil.[9] |
| Color Change in Solution | 1. Oxidation or photodegradation often leads to the formation of colored byproducts.[10] | 1. Discard the solution. Prepare a fresh solution using preventative measures (e.g., inert atmosphere, light protection).[2][9] |
| Stock Solution is Difficult to Dissolve | 1. Compound has low solubility in the chosen solvent.2. Water may have been introduced into the anhydrous solvent. | 1. Gently warm the solution (e.g., to 37°C) and vortex. Sonication can also be used. 2. Use a fresh, unopened bottle of anhydrous solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of [Compound Name] (Formula Weight: XXX g/mol ) in anhydrous DMSO.
Caption: Workflow for preparing a [Compound Name] stock solution.
Materials:
-
[Compound Name] powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh out the required amount of [Compound Name] powder on an analytical balance. For example, for 1 mL of a 10 mM solution, weigh out (10 mmol/L) * (1 L / 1000 mL) * 1 mL * (XXX g/mol ) = Y mg.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate for short bursts in a water bath to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile amber vials. This prevents contamination and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.[1]
Protocol 2: Assessing the Stability of [Compound Name] in Aqueous Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of [Compound Name] over time in a specific buffer.
Caption: Experimental workflow for assessing solution stability via HPLC.
Procedure:
-
Preparation: Dilute the [Compound Name] DMSO stock solution into your test buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and either analyze it by HPLC right away or quench the reaction by adding an equal volume of cold acetonitrile (B52724) and store at -80°C until analysis.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and process them as in step 2.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent [Compound Name] from its degradation products.
-
Data Analysis: Calculate the peak area of the [Compound Name] peak at each time point. Determine the percentage of [Compound Name] remaining relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Quantitative Data Summary
The stability of [Compound Name] is highly dependent on the solution's properties. The following tables summarize stability data from internal studies.
Table 1: Stability of [Compound Name] at Different pH Values (Data is for illustrative purposes only)
| pH | Buffer System | Temperature (°C) | Half-life (t½) in hours |
| 4.0 | Acetate | 25 | > 48 |
| 7.4 | Phosphate | 25 | 18.5 |
| 9.0 | Borate | 25 | 3.2 |
Table 2: Stability of [Compound Name] in Common Solvents (Data is for illustrative purposes only, stored at 25°C)
| Solvent | % Remaining after 24 hours (Protected from Light) |
| Anhydrous DMSO | 99.8% |
| PBS (pH 7.4) | 65.7% |
| Acetonitrile | 98.2% |
| Methanol | 95.1% |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOW TO PREVENT OXIDATION AND DISCOLOURATION IN YOUR FORMULAS - TREASURE ACTIVES [treasureactives.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Hydrolysis - Wikipedia [en.wikipedia.org]
- 8. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 9. Photodegradation - Wikipedia [en.wikipedia.org]
- 10. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Compound X Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for "Compound X."
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a cell-based dose-response assay?
High variability in cell-based assays can stem from several factors:
-
Cell Culture Practices: Inconsistencies such as using cells with high passage numbers can lead to phenotypic drift and altered drug sensitivity.[1][2] It is also crucial to routinely test for contamination, particularly from mycoplasma, which can significantly impact cell health and responsiveness.[1][2]
-
Operator-Dependent Variations: Differences in cell seeding density, reagent preparation, and incubation times between experiments or individuals can introduce significant variability.[1]
-
Reagent Quality and Storage: The quality, lot consistency, and storage conditions of reagents, including Compound X, media, and detection agents, are critical for reproducible results.[1][3]
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell growth and assay performance.[1]
Q2: How can I minimize inter-assay variability?
To minimize variability between different experiments, it is essential to standardize all aspects of the protocol.[1] This includes:
-
Using a consistent and narrow range of cell passage numbers.[1]
-
Implementing a strict and standardized cell seeding protocol.[1]
-
Using the same lot of critical reagents (e.g., serum, Compound X, detection reagents) across all experiments.[1]
-
Preparing fresh reagents for each experiment when possible and ensuring proper storage of stock solutions to avoid multiple freeze-thaw cycles.[1][3]
-
Creating and adhering to a detailed standard operating procedure (SOP).[1]
-
Including positive and negative controls on every plate to help normalize the data and identify any plate-specific issues.[1]
Q3: What should I consider when selecting the concentration range for Compound X?
The selected concentration range may be too high or too low to capture the full dose-response curve.[1] It is advisable to perform a wide range-finding experiment to identify the optimal concentrations.[1][4] This helps in observing the complete sigmoidal curve, including the top and bottom plateaus.[5] Also, ensure that Compound X is fully dissolved in the assay medium, as precipitated compound will not be active.[1] The stability of Compound X under the assay conditions should also be considered.[1]
Troubleshooting Common Issues
Issue 1: High Variability Between Replicates
High variability between replicate wells can obscure the true dose-response relationship.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure consistent and accurate pipetting of cells, Compound X, and reagents. Use calibrated pipettes and consistent tip usage.[3]
-
Check for Edge Effects: Edge effects, where outer wells behave differently from inner wells, are often caused by uneven temperature or humidity during incubation.[1] To mitigate this, ensure proper humidification in the incubator and consider leaving the outer wells empty or filling them with media only.[1]
-
Ensure Uniform Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure the cell suspension is homogenous before and during seeding.
-
Verify Reagent Mixing: Ensure all reagents are thoroughly mixed before and during application to the plate.[6]
Issue 2: Poor Curve Fit or Non-Sigmoidal Response
The data may not fit well to a standard sigmoidal dose-response curve.
Troubleshooting Steps:
-
Evaluate the Concentration Range: An incomplete curve can result if the concentration range is too narrow.[5] You may need to extend the range to include higher and lower concentrations to define the top and bottom plateaus of the curve.[5]
-
Consider Alternative Models: Biological systems are complex, and the dose-response relationship may not always be sigmoidal.[5][7] Your data might be better described by a different non-linear regression model, such as a biphasic model.[7][8]
-
Check for Compound-Specific Effects: Compound X might have characteristics that lead to a non-standard curve, such as being an agonist at low concentrations and an antagonist at high concentrations.
-
Investigate Outliers: Do not exclude outliers without investigating the cause.[5] They may be due to experimental error or could represent a real biological effect.
Issue 3: Low or No Assay Signal
A weak or absent signal can prevent the generation of a meaningful dose-response curve.
Troubleshooting Steps:
-
Verify Cell Health and Number: Ensure that the cells are viable and seeded at the optimal density. A low cell number can lead to a low signal.[1]
-
Check Reagent Concentrations and Incubation Times: The concentration of the detection reagent may be too low, or the incubation time may be insufficient for signal development.[1]
-
Confirm Compound Activity: It is possible that Compound X is not active at the tested concentrations.[1]
-
Check Instrument Settings: Ensure that the correct filter or wavelength settings are used on the plate reader for your specific assay.[1]
Data Presentation
Table 1: Key Parameters of a Four-Parameter Logistic (4PL) Dose-Response Curve
| Parameter | Description | Importance |
| Top Plateau | The maximum response of the assay.[5] | Defines the upper limit of the biological effect. |
| Bottom Plateau | The minimum response of the assay.[5] | Defines the lower limit of the biological effect. |
| EC50 / IC50 | The concentration of an agonist or antagonist that produces 50% of the maximal response.[5] | A measure of the compound's potency. |
| Hill Slope | Describes the steepness of the curve. A value >1 indicates a steeper curve, while a value <1 indicates a shallower curve.[5] | Can provide insights into the cooperativity of the compound's binding. |
Experimental Protocols
Protocol 1: Serial Dilution of Compound X
-
Prepare a stock solution of Compound X at a high concentration in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 1:3 or 1:10 dilution series.
-
Ensure thorough mixing at each dilution step to maintain accuracy.
-
The final concentration of the solvent in the assay wells should be consistent across all concentrations of Compound X and should not exceed a level that affects cell viability (typically <0.5%).
Protocol 2: Cell Seeding for a 96-Well Plate Assay
-
Culture cells to a consistent confluency (e.g., 70-80%).
-
Harvest and count the cells using a hemocytometer or an automated cell counter. Ensure cell viability is high (>95%).
-
Resuspend the cells in the appropriate culture medium to the desired seeding density.
-
Carefully pipette the cell suspension into each well of a 96-well plate, avoiding the introduction of bubbles.[6]
-
Incubate the plate for a sufficient time to allow for cell attachment before adding Compound X.
Visualizations
Caption: Experimental workflow for a typical dose-response assay.
Caption: Example signaling pathway potentially modulated by Compound X.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. A Dose of Reality About Dose–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with [Compound Name]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with [Compound Name], a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of [Compound Name] in our cell-based assays compared to our in vitro biochemical assays. What could be the cause?
A1: Discrepancies between in vitro and cell-based assay results are common.[1] Several factors can contribute to this:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher (millimolar range).[2] This high concentration of cellular ATP can outcompete ATP-competitive inhibitors like [Compound Name], leading to reduced apparent potency in cells.[2]
-
Cell Permeability and Efflux: [Compound Name] may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, some cell lines express efflux pumps that can actively remove the compound, lowering its effective intracellular concentration.[2]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or be rapidly metabolized by cells into less active or inactive forms.[2]
Q2: After treatment with [Compound Name], we see an unexpected activation of a parallel signaling pathway. Why is this happening?
A2: This phenomenon, known as paradoxical pathway activation, can be a consequence of inhibiting a kinase.[3] Here are a couple of possibilities:
-
Feedback Loop Activation: Inhibition of a kinase can disrupt negative feedback loops. For example, inhibiting a component of the PI3K/Akt/mTOR pathway can relieve negative feedback on upstream receptors, leading to the activation of other pathways like the MAPK/ERK pathway.[4]
-
Off-Target Effects: [Compound Name] may have off-target effects on other kinases, which could lead to the activation of alternative signaling pathways.[3][5][6] It is important to characterize the selectivity of the inhibitor.[3]
Q3: Our cell viability assays show cytotoxicity that doesn't seem to be related to the inhibition of the target kinase. How can we investigate this?
A3: It is possible that the observed cytotoxicity is due to off-target effects.[7][8] Here’s how you can approach this:
-
Use a Structurally Similar but Inactive Control: If available, a control compound that is structurally related to [Compound Name] but does not inhibit the target kinase can help differentiate between on-target and off-target cytotoxicity.[2]
-
Rescue Experiment: In a cell line where survival is dependent on the target kinase's signaling, adding a cytokine or growth factor that activates the pathway might rescue the cells from the on-target effects of the inhibitor, helping to isolate any off-target toxicity.[2]
-
Kinase Profiling: A broad kinase profiling screen can identify other kinases that [Compound Name] may be inhibiting, which could be responsible for the cytotoxic effects.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Assay Format Variability | Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to variations in substrates, ATP concentrations, and detection methods.[9][10][11] It's crucial to keep assay conditions consistent. | Consistent IC50 values when using the same standardized assay protocol. |
| High Enzyme Concentration | At high enzyme concentrations, a significant portion of the inhibitor may be bound to the enzyme, leading to an overestimation of the IC50 value. | More accurate IC50 determination. |
| ATP Concentration | For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[3] | An IC50 value that reflects the inhibitor's potency under physiologically relevant ATP concentrations. |
| Compound Solubility | Precipitation of [Compound Name] in the assay buffer can lead to inaccurate and inconsistent results.[12] | A clear solution and more reliable IC50 values. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP | The high concentration of ATP in cells can compete with ATP-competitive inhibitors.[2] | A better correlation between biochemical and cellular data. |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target.[13] | Improved cellular potency with modified compounds. |
| Efflux by Transporters | Cells can actively pump the compound out, reducing its intracellular concentration.[2] | Increased intracellular accumulation of the compound and enhanced cellular activity. |
| Target Not Expressed or Inactive | The target kinase may not be expressed or may be in an inactive state in the chosen cell line.[14] | Selection of a more appropriate cell model for the study. |
Experimental Protocols
Protocol 1: Dose-Response Curve for [Compound Name] in a Cell-Based Assay
This protocol describes how to determine the IC50 value of [Compound Name] by assessing its effect on the phosphorylation of a downstream substrate in a cellular context.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of [Compound Name]. Include a vehicle control (e.g., DMSO).
-
Lysis: After the desired incubation time, wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Normalize the samples and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the phosphorylated substrate and a primary antibody for the total protein as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting Decision Tree for Unexpected Results.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
[Compound Name] stability issues at room temperature
Technical Support Center: Verozinostat Stability
This center provides essential information regarding the stability of Verozinostat at room temperature. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Verozinostat?
A1: The recommended storage for Verozinostat is refrigerated at 2°C to 8°C, protected from light. Many thermolabile drugs require refrigeration to maintain their stability.[1][2] While long-term storage should be under these conditions, short-term exposure to room temperature is often possible, but the duration depends on various factors.[3][4] For specific guidance on room temperature excursions, it is crucial to consult the product's Summary of Product Characteristics (SmPC) or contact the manufacturer directly.[1][2][3][4]
Q2: How long can Verozinostat be kept at room temperature (20-25°C) without significant degradation?
A2: Studies on various thermolabile drugs show that stability at room temperature can range from less than 24 hours to over a month.[1][2] For a definitive answer for a specific batch of Verozinostat, it is best to refer to the manufacturer's stability data.[3][4] If this information is unavailable, it is recommended to perform a stability study under your specific laboratory conditions.
Q3: What are the primary degradation pathways for Verozinostat at room temperature?
A3: At room temperature, Verozinostat is susceptible to degradation through hydrolysis and oxidation, particularly when exposed to light and moisture. The hydroxamic acid moiety is often a point of instability in similar molecules. Forced degradation studies are typically performed to identify potential degradation products and pathways.[5]
Q4: Are the degradation products of Verozinostat biologically active or toxic?
A4: The biological activity and potential toxicity of degradation products are a significant concern. In some cases, transformation products can be as persistent and sometimes more toxic than the parent compound.[6] It is crucial to characterize any significant degradants to assess their potential impact on experimental results and safety.
Q5: How can I tell if my Verozinostat sample has degraded?
A5: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and integrity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of Verozinostat stock solution due to improper storage. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity by HPLC before use. Ensure stock solutions are stored at 2-8°C and protected from light. |
| Loss of compound potency | Extended exposure of Verozinostat to room temperature or light during the experiment. | Minimize the time the compound is at room temperature. Use amber-colored vials or cover tubes with foil to protect from light. Prepare dilutions immediately before use. |
| Unexpected peaks in analytical chromatogram | Presence of degradation products. | Conduct a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation peaks. This will help in developing a stability-indicating analytical method.[5] |
| Precipitate forms in the stock solution | Poor solubility or degradation leading to insoluble products. | Ensure the appropriate solvent is used and the concentration is within the solubility limits. If a precipitate forms in a previously clear solution, it may be a sign of degradation and the solution should be discarded. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of Verozinostat at Room Temperature
This protocol outlines a basic experiment to determine the stability of Verozinostat in a specific solvent at room temperature over a 48-hour period.
Materials:
-
Verozinostat
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18)[7]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve Verozinostat in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial peak area of Verozinostat. This will serve as the 100% reference point.
-
Sample Incubation: Aliquot the stock solution into several amber vials and store them at room temperature (20-25°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), retrieve a vial and analyze its contents by HPLC.
-
Data Analysis: Calculate the percentage of the remaining Verozinostat at each time point relative to the initial (T=0) peak area. Plot the percentage of Verozinostat remaining against time.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from any degradation products.[7]
Methodology:
-
Forced Degradation: Subject Verozinostat to stress conditions to intentionally induce degradation. This typically includes:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (as per ICH Q1B guidelines).[8]
-
-
Method Development: Develop an HPLC method (optimizing mobile phase, column, flow rate, and detection wavelength) that can separate the intact Verozinostat peak from all the degradation product peaks generated during the forced degradation studies. A photodiode array (PDA) detector is useful for assessing peak purity.[7]
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a short-term stability study.
Caption: Hypothetical signaling pathway illustrating Verozinostat's mechanism.
References
- 1. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 2. revistafarmaciahospitalaria.es [revistafarmaciahospitalaria.es]
- 3. Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sccg.biz [sccg.biz]
- 5. veranova.com [veranova.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
challenges in replicating experiments with [Compound Name]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when replicating experiments with Gefitinib. It is designed for researchers, scientists, and drug development professionals to ensure greater consistency and reproducibility in their results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent Anti-proliferative Effects and IC50 Values
Q1: We are observing highly variable IC50 values for Gefitinib in our cancer cell line panel. What could be the cause?
A1: Variability in Gefitinib IC50 values across different cell lines is expected and is often linked to the underlying molecular characteristics of the cells. Key factors include:
-
EGFR Mutation Status: Gefitinib is most effective in non-small cell lung cancer (NSCLC) cells harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[1] Wild-type EGFR cell lines are generally less sensitive.
-
Cell Line Dependence on EGFR Signaling: The degree to which a cell line relies on the EGFR pathway for proliferation and survival is a major determinant of its sensitivity to Gefitinib.[2]
-
Basal Pathway Activation: Cell lines with high basal phosphorylation of Akt (a downstream effector of EGFR) may show greater sensitivity to Gefitinib, even without ligand stimulation.[3]
-
Experimental Conditions: The presence of growth factors like EGF or TGF-α in the culture medium can significantly impact results. Gefitinib's anti-proliferative effects are more pronounced when EGFR downstream signaling pathways are actively stimulated.[4]
Troubleshooting Steps:
-
Verify EGFR Mutation Status: Confirm the EGFR mutation status of your cell lines through sequencing or PCR-based methods.
-
Standardize Culture Conditions: Ensure consistent serum concentrations and avoid supplementing with EGF unless it is an intended part of the experimental design. For baseline sensitivity studies, consider serum-starving cells before treatment.[3]
-
Perform Control Experiments: Use a well-characterized sensitive cell line (e.g., PC-9, HCC827) and a resistant cell line (e.g., A549) as positive and negative controls, respectively.
Issue 2: Development of Acquired Resistance
Q2: Our initially sensitive cell line has stopped responding to Gefitinib after prolonged culture with the compound. How can we investigate the mechanism of resistance?
A2: This is a classic case of acquired resistance. Several molecular mechanisms can be responsible, and a systematic approach is needed for investigation.
-
Secondary EGFR Mutations: The most common cause of acquired resistance is the emergence of a secondary mutation in the EGFR gene, most notably the T790M "gatekeeper" mutation.[5][6] This mutation alters the ATP binding pocket, reducing the affinity of Gefitinib.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. A frequent mechanism is the amplification of the MET proto-oncogene, which can then activate the PI3K/Akt pathway independently of EGFR.[6][7]
-
Phenotypic Transformation: In some cases, cells may undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.
Troubleshooting and Investigation Workflow:
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
avoiding artifacts in [Assay Name] with [Compound Name]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when using Quercetin in luciferase-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin and why is it a concern in high-throughput screening (HTS)?
Quercetin is a naturally occurring flavonoid found in many fruits and vegetables. While it is studied for its potential therapeutic benefits, it is also known as a Pan-Assay Interference Compound (PAINS). PAINS are molecules that can produce false-positive results in HTS assays through various mechanisms not related to the specific biological target of interest. This can lead to wasted time and resources pursuing incorrect leads.
Q2: How can Quercetin interfere with luciferase assays?
Quercetin can interfere with luciferase assays, a common reporter system, through several mechanisms:
-
Direct Inhibition of Luciferase: As a polyphenol, Quercetin can directly inhibit the firefly luciferase enzyme, leading to a decrease in the luminescent signal that can be misinterpreted as a true biological effect.
-
Fluorescence Quenching: Quercetin has been reported to have a fluorescence quenching effect, which can interfere with the light output of the luciferase reaction.
-
Compound Aggregation: At higher concentrations, Quercetin can form aggregates that may non-specifically sequester or inhibit assay components, including the luciferase enzyme.
-
Stabilization of Luciferase: Paradoxically, some inhibitors can stabilize the luciferase enzyme in cell-based assays, leading to its accumulation and an increase in the luminescent signal, which can be misinterpreted as target activation.
Q3: My luciferase reporter assay shows a dose-dependent decrease in signal with Quercetin. Is this a real hit?
A dose-dependent decrease in signal is a potential sign of a true biological effect on your target pathway. However, given Quercetin's known interference with luciferase, it is crucial to perform counter-screens and orthogonal assays to rule out the possibility of a false positive due to direct inhibition of the luciferase enzyme.
Q4: What are the initial steps to troubleshoot potential interference from Quercetin in my luciferase assay?
If you suspect Quercetin is interfering with your luciferase assay, the following initial steps are recommended:
-
Run a Cell-Free Luciferase Inhibition Assay: Test Quercetin directly against purified luciferase enzyme to see if it causes inhibition in the absence of your biological target.
-
Visually Inspect for Precipitation: High concentrations of Quercetin can sometimes precipitate in assay media. Check your assay plates for any visible particulates.
-
Review the Literature: Check databases and literature for known PAINS alerts or reported assay interference for Quercetin and structurally similar compounds.
Troubleshooting Guides
Issue: Unexpected Decrease in Luminescence Signal
Possible Cause: Direct inhibition of firefly luciferase by Quercetin.
Troubleshooting Steps:
-
Perform a Biochemical Luciferase Inhibition Assay: This cell-free assay directly measures the effect of Quercetin on the luciferase enzyme.
-
Conduct an Orthogonal Assay: Validate your findings using an assay that does not rely on a luciferase reporter. This could involve measuring the expression of a downstream target gene using qRT-PCR or Western blot.
Issue: Unexpected Increase in Luminescence Signal
Possible Cause: Stabilization of the luciferase enzyme by Quercetin in a cell-based assay.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure the luciferase signal at several time points after adding Quercetin. A gradual increase in signal over time may suggest enzyme stabilization.
-
Use a Different Reporter Gene: If possible, switch to a different reporter system, such as one based on beta-galactosidase or a fluorescent protein, to confirm the biological effect.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of Quercetin against various biological targets and its potential for luciferase interference. It is important to compare the potency of Quercetin on your target of interest with its potential for off-target effects on the assay itself.
| Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| Luciferase Inhibition | Firefly Luciferase | 50 - 200 (inhibition range) | [1] |
| Breast Cancer Resistance Protein (BCRP) | Human BCRP-overexpressing cells | 4.22 | [2] |
| Cell Viability | T47D Breast Cancer Cells | 50 | [3] |
| Cell Viability | HT-29 Colon Cancer Cells | 81.65 | [4] |
| Cell Viability | H460 Lung Cancer Cells | 103.1 | [5] |
| Cell Viability | HeLa Cervical Cancer Cells | 102.9 | [6] |
| Cell Viability | SNU449 Hepatocellular Carcinoma | 54.07 | [7] |
| Cell Viability | Hep-3B Hepatocellular Carcinoma | 16.58 | [7] |
| SARS-CoV-2 RNA-dependent RNA polymerase | in vitro | 6.9 |
Experimental Protocols
Protocol 1: Biochemical Firefly Luciferase Inhibition Assay
Objective: To determine if Quercetin directly inhibits the firefly luciferase enzyme.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)
-
D-luciferin substrate
-
ATP
-
Quercetin stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Quercetin in the luciferase assay buffer. Include a vehicle control (DMSO) and a known luciferase inhibitor as a positive control.
-
Add the Quercetin dilutions to the wells of the microplate.
-
Add the purified firefly luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each Quercetin concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Orthogonal Assay - qRT-PCR for a Downstream Target
Objective: To validate the biological effect of Quercetin on a target pathway using a non-luciferase-based method. This example assumes your luciferase reporter is driven by a promoter that is activated by NF-κB.
Materials:
-
Cell line used in the primary luciferase assay
-
Cell culture reagents
-
Quercetin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a known NF-κB target gene (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Quercetin for a predetermined amount of time, based on your primary assay. Include a vehicle control.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target gene and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative change in target gene expression in response to Quercetin treatment.
Mandatory Visualization
Caption: Experimental workflow to distinguish true positives from false positives caused by assay interference.
Caption: Simplified NF-κB signaling pathway showing inhibition by Quercetin.
References
Validation & Comparative
Mechanism of Action: A Shared Path with Subtle Divergences
An Objective Comparison of PARP Inhibitors: Olaparib vs. Niraparib
In the landscape of targeted cancer therapies, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant advancement, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a detailed comparison of two leading PARP inhibitors, Olaparib and Niraparib, focusing on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Both Olaparib and Niraparib are potent inhibitors of the PARP1 and PARP2 enzymes.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[3][4] By inhibiting PARP, these drugs prevent the efficient repair of SSBs.[3]
The primary mechanism of action for both drugs relies on the concept of "synthetic lethality."[3] In cancer cells that have mutations in genes involved in the homologous recombination (HR) pathway for DNA repair, such as BRCA1 and BRCA2, the accumulation of unrepaired SSBs leads to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3][5] With a compromised HR pathway, these cells cannot effectively repair the DSBs, leading to genomic instability and ultimately, apoptotic cell death.[5][6]
While this core mechanism is shared, some research suggests Niraparib may have additional antitumor effects. Studies indicate that Niraparib can inhibit the SRC/STAT3 pathway and activate the cGAS/STING (stimulator of interferon genes) pathway, which may contribute to an anti-tumor immune response.[1][7][8]
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating MEK Inhibitor Effects: A Comparative Guide to U0126 and MEK1/2 siRNA Knockdown
To ensure a small molecule inhibitor is acting on-target, its effects should be compared to a genetic method of target suppression. This guide provides a framework for validating the effects of U0126, a well-characterized inhibitor of MEK1 and MEK2, by comparing its activity to that of small interfering RNA (siRNA) targeted against MEK1 and MEK2. This dual approach is critical for confirming that the observed cellular phenotype is a direct result of inhibiting the intended target.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Within this pathway, MEK1 and MEK2 act as crucial kinases that phosphorylate and activate their only known substrates, ERK1 and ERK2.[2] The inhibitor U0126 specifically blocks the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.[2][3] This inhibition leads to downstream effects such as reduced cell proliferation and induction of apoptosis in various cancer models.[4]
Genetic validation using siRNA provides a complementary method to confirm these on-target effects. By introducing siRNAs designed to specifically degrade MEK1 and MEK2 mRNA, the total protein levels of these kinases are reduced, which should, in turn, mimic the pharmacological inhibition by U0126.
Signaling Pathway and Experimental Logic
The core principle of this validation is that both the chemical inhibitor (U0126) and the genetic inhibitor (siRNA) should produce the same biological outcome by targeting the same nodes (MEK1/2) in the signaling pathway. The diagram below illustrates the targeted intervention points within the RAF-MEK-ERK cascade.
Comparative Experimental Workflow
A typical validation experiment involves treating cells with the compound, transfecting a separate group of cells with siRNA, and comparing the outcomes to appropriate controls. This ensures that the observed effects are specific to the inhibition of the target.
References
A Comparative Analysis of Osimertinib and Standard Platinum-Based Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib, and standard platinum-based chemotherapy, a long-standing treatment for non-small cell lung cancer (NSCLC). This analysis is supported by experimental data and detailed methodologies to inform research and drug development in oncology.
Executive Summary
Osimertinib is a targeted therapy designed to inhibit both EGFR TKI-sensitizing and T790M resistance mutations, offering a significant advantage over earlier generation TKIs.[1] Standard chemotherapy, typically a combination of a platinum agent like cisplatin (B142131) or carboplatin (B1684641) with another cytotoxic agent, acts by inducing DNA damage in rapidly dividing cells.[2] Clinical evidence demonstrates that for patients with EGFR mutation-positive advanced NSCLC, Osimertinib provides superior efficacy in terms of progression-free survival and is associated with a different side-effect profile compared to traditional chemotherapy.[1][3]
Quantitative Data Comparison
The following table summarizes key quantitative data from clinical trials comparing Osimertinib with platinum-based chemotherapy.
| Metric | Osimertinib | Platinum-Based Chemotherapy | Source |
| Progression-Free Survival (PFS) | Hazard Ratio: 0.62 (95% CI: 0.49 to 0.79) | - | [3] |
| Overall Survival (OS) | Hazard Ratio: 0.75 (95% CI: 0.57 to 0.97) | - | [3] |
| Objective Response Rate (ORR) | Higher with Osimertinib | Lower than Osimertinib | [4][5] |
| Common Grade 3+ Adverse Events | Diarrhea, rash, paronychia | Nausea, vomiting, anemia, neutropenia | [6][7] |
Mechanism of Action
Osimertinib: As an irreversible EGFR TKI, Osimertinib selectively binds to and inhibits the kinase activity of mutant forms of EGFR.[1] This blocks the downstream signaling pathways that drive cell proliferation, survival, and growth.[8][9][10][11]
Platinum-Based Chemotherapy (e.g., Cisplatin): Cisplatin forms covalent bonds with DNA, leading to the formation of DNA adducts. This interferes with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of intervention for Osimertinib and Cisplatin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Osimertinib and Cisplatin on NSCLC cell lines.
1. Cell Seeding:
- Culture EGFR-mutant NSCLC cells (e.g., PC-9, H1975) in appropriate media.
- Trypsinize and count the cells.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Prepare serial dilutions of Osimertinib and Cisplatin in culture media.
- Remove the old media from the 96-well plates and add 100 µL of the drug-containing media to the respective wells.
- Include a vehicle control (e.g., DMSO for Osimertinib) and a no-treatment control.
- Incubate for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.[12]
4. Data Analysis:
- Calculate the percentage of cell viability relative to the control wells.
- Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Western Blot for Phospho-EGFR
This protocol is used to confirm the inhibitory effect of Osimertinib on EGFR phosphorylation.
1. Cell Lysis:
- Treat EGFR-mutant NSCLC cells with various concentrations of Osimertinib for a specified time.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
4. Detection:
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
Experimental Workflow and Clinical Trial Process
Caption: A simplified workflow from preclinical research to clinical approval for a new oncology drug.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Osimertinib with pemetrexed and platinum-based chemotherapy for untreated EGFR mutation-positive advanced non-small-cell lung cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Targeted Therapies in Patients with Non-Small Cell Lung Cancer: A Network Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Comparison of single-agent chemotherapy and targeted therapy to first-line treatment in patients aged 80 years and older with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. ClinPGx [clinpgx.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Dasatinib Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Dasatinib (B193332) across different human cancer cell lines. The information presented is supported by experimental data from publicly available research to facilitate further investigation and drug development efforts.
Introduction to Dasatinib
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It was initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in patients with resistance or intolerance to imatinib.[2] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, which are crucial for the growth and survival of these cancer cells.[1][3] Beyond its hematological applications, Dasatinib has demonstrated activity against a range of solid tumors by targeting other kinases such as c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors.[4] This guide explores the variable efficacy of Dasatinib across different cancer cell lines, providing a cross-validated perspective on its potential therapeutic applications.
Quantitative Data Summary: Dasatinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Dasatinib in various cancer cell lines as reported in peer-reviewed literature. Lower IC50 values indicate greater sensitivity to the compound.
| Cell Line | Cancer Type | Dasatinib IC50 (nM) |
| Leukemia | ||
| K562 | Chronic Myeloid Leukemia | ~1 - 4.6 |
| LAMA-84 | Chronic Myeloid Leukemia | ~5 |
| MV4-11 | Acute Myeloid Leukemia | ~10 |
| Lung Carcinoma | ||
| A549 | Non-Small Cell Lung Cancer | ~1,000 |
| H1975 | Non-Small Cell Lung Cancer | 950 |
| H1650 | Non-Small Cell Lung Cancer | 3,640 |
| Melanoma | ||
| A2058 | Malignant Melanoma | ~300 |
| Lox-IMVI | Amelanotic Melanoma | 35.4 |
| Malme-3M | Malignant Melanoma | >1,000 |
| Sarcoma | ||
| A673 | Ewing's Sarcoma | 28 |
| RD-ES | Ewing's Sarcoma | 102 |
| MG-63 | Osteosarcoma | 11 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of Dasatinib.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the concentration of Dasatinib that inhibits cell growth by 50%.
Materials:
-
Adherent cancer cell lines
-
Complete culture medium
-
Dasatinib
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Dasatinib in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing different concentrations of Dasatinib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours under normal cell culture conditions.[5][6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Data Acquisition: Gently shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the inhibition of downstream signaling pathways by Dasatinib by measuring the phosphorylation state of target proteins.
Materials:
-
Cancer cell lines
-
Dasatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of Dasatinib for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins (e.g., p-SRC, total SRC) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Signal Detection: After further washes, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Visualizing Experimental and Logical Relationships
Experimental Workflow
The following diagram illustrates a generalized workflow for the cross-validation of Dasatinib's activity in different cell lines.
Dasatinib's Mechanism of Action: Signaling Pathway
Dasatinib exerts its effects by inhibiting multiple tyrosine kinases. The diagram below illustrates its primary targets and downstream signaling pathways in different cancer cell types.
Conclusion
The experimental data compiled in this guide demonstrate that Dasatinib exhibits a range of activities across different cancer cell lines. Its high potency in BCR-ABL-positive leukemia cell lines like K562 is well-established. In solid tumors, such as certain melanoma and sarcoma cell lines, Dasatinib shows promise, particularly in inhibiting cell migration and invasion through the SRC-FAK signaling axis.[4][8][9] However, other cell lines, including some non-small cell lung cancers, display higher IC50 values, suggesting lower sensitivity to Dasatinib's anti-proliferative effects. This variability underscores the importance of biomarker-driven patient selection for potential clinical applications of Dasatinib in solid tumors. Further research into the specific molecular determinants of Dasatinib sensitivity in different cancer types is warranted to optimize its therapeutic use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mavacamten and Aficamten for the Treatment of Obstructive Hypertrophic Cardiomyopathy
Introduction
Hypertrophic cardiomyopathy (HCM) is the most common inherited heart disease, characterized by the thickening of the heart muscle (myocardium), which can lead to obstruction of blood flow out of the heart (oHCM).[1][2][3] This condition is driven by mutations in sarcomere protein genes, resulting in a state of cardiac hypercontractility.[3][4] A new class of drugs, known as cardiac myosin inhibitors (CMIs), has emerged as a paradigm-shifting, disease-specific treatment by directly targeting this underlying mechanism.[3][4] This guide provides a head-to-head comparison of the two leading CMIs, Mavacamten and Aficamten, based on data from their pivotal Phase 3 clinical trials, EXPLORER-HCM and SEQUOIA-HCM, respectively.
Mechanism of Action
Both Mavacamten and Aficamten are allosteric inhibitors of cardiac myosin, the motor protein responsible for heart muscle contraction. They work by reducing the number of myosin heads that can bind to actin filaments, thereby decreasing the formation of force-producing cross-bridges and mitigating the hypercontractile state seen in HCM.[4][5]
While both drugs target the same protein, they bind to distinct allosteric sites.[1][4] Mavacamten binds to the catalytic domain of the myosin head, stabilizing it in an "off" state and reducing the availability of myosin heads for actin binding.[1][6] Aficamten binds to a different allosteric site, which slows the release of phosphate (B84403) from the myosin head, in turn reducing cross-bridge formation.[1][6] This direct modulation of the heart's contractile apparatus is what allows these drugs to reduce left ventricular outflow tract (LVOT) obstruction, improve symptoms, and enhance functional capacity.[3][4]
Quantitative Comparison of Clinical Efficacy
The primary evidence for the efficacy of Mavacamten and Aficamten comes from the EXPLORER-HCM and SEQUOIA-HCM trials, respectively. Both were randomized, double-blind, placebo-controlled studies that demonstrated significant improvements in symptoms, functional capacity, and quality of life for patients with oHCM.[4][7][8][9]
The table below summarizes the key quantitative outcomes from these pivotal Phase 3 trials.
| Endpoint | Mavacamten (EXPLORER-HCM)[8][10] | Aficamten (SEQUOIA-HCM)[11][12] |
| Primary Endpoint | Met: 37% of patients achieved the composite functional endpoint vs. 17% on placebo (p=0.0005).[4][10] | Met: Significant improvement in pVO₂ vs. placebo.[11][12] |
| Change in pVO₂ (mL/kg/min) | +1.4 (vs. placebo) | +1.74 (vs. placebo) |
| Change in Post-Valsalva LVOT Gradient (mmHg) | -47 (vs. -10 for placebo) | -55.86 (Mean Difference vs. placebo for combined myosin inhibitors in meta-analysis)[13] |
| Change in Resting LVOT Gradient (mmHg) | Significant reduction[14] | -57.27 (Mean Difference vs. placebo for combined myosin inhibitors in meta-analysis)[13] |
| Patients with ≥1 NYHA Class Improvement | 65% (vs. 31% for placebo) | Significant improvement vs. placebo.[13][15] |
| Change in KCCQ-CSS | +9.1 (vs. placebo) | +7.9 (Mean Difference vs. placebo)[9] |
| Change in NT-proBNP | Geometric mean ratio of 0.20 (vs. placebo)[16] | Reduced by 79% (vs. placebo)[9] |
| Change in LVEF (%) | -4% (absolute change from baseline) | -4.74% (Mean Difference vs. placebo for combined myosin inhibitors in meta-analysis)[13] |
pVO₂: Peak oxygen consumption; LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score; NT-proBNP: N-terminal pro-B-type natriuretic peptide; LVEF: Left Ventricular Ejection Fraction.
Experimental Protocols
Mavacamten: EXPLORER-HCM Trial
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted at 68 centers in 13 countries.[10][17]
-
Patient Population: The trial enrolled 251 adults with symptomatic (NYHA Class II-III) oHCM, a baseline LVOT gradient of ≥50 mmHg, and a Left Ventricular Ejection Fraction (LVEF) of ≥55%.[8][16]
-
Intervention: Patients were randomized 1:1 to receive either Mavacamten or a matching placebo once daily for 30 weeks.[16][18] The starting dose of Mavacamten was 5 mg, with periodic adjustments based on LVOT gradient response and LVEF to optimize efficacy and safety.[16]
-
Primary Endpoint: A composite functional endpoint defined as either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) combined with at least one NYHA class reduction, OR a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class at 30 weeks.[10][18]
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in post-exercise LVOT gradient, pVO₂, NYHA class, and scores on the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS).[10][18]
Aficamten: SEQUOIA-HCM Trial
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[12][19]
-
Patient Population: The trial enrolled 282 adults with symptomatic oHCM on background medical therapy.[12][20]
-
Intervention: Patients were randomized 1:1 to receive either Aficamten or a matching placebo once daily for 24 weeks.[9][12] The starting dose was 5 mg, with opportunities to titrate up to a maximum of 20 mg based on echocardiographic assessments of LVOT gradient and LVEF at weeks 2, 4, and 6.[9][19]
-
Primary Endpoint: The change from baseline to week 24 in pVO₂ as measured by cardiopulmonary exercise testing (CPET).[12][20]
-
Secondary Endpoints: The trial included 10 prespecified hierarchical secondary endpoints, including changes in KCCQ-CSS, NYHA functional class, and Valsalva LVOT gradient.[4][12][20]
Safety and Tolerability
Both Mavacamten and Aficamten have been shown to be generally well-tolerated.[4][5] The primary safety concern with cardiac myosin inhibitors is the risk of excessive reduction in LVEF, which could lead to systolic dysfunction.[4] In the EXPLORER-HCM trial, 7 patients (6%) in the Mavacamten group experienced reversible reductions in LVEF to <50%.[16] In SEQUOIA-HCM, 5 patients (3.5%) on Aficamten had an LVEF <50%, but there were no instances of worsening heart failure or treatment interruptions due to low LVEF.[11]
Aficamten has a shorter half-life compared to Mavacamten, which may allow for more rapid reversal of its effects upon dose reduction or discontinuation.[5] Overall, the adverse event profiles in both pivotal trials were comparable to placebo.[2][11]
Conclusion
Both Mavacamten and Aficamten represent a significant therapeutic advancement for patients with symptomatic obstructive hypertrophic cardiomyopathy.[3][4][21] By directly targeting the underlying pathophysiology of myofilament hypercontractility, they have demonstrated robust efficacy in reducing LVOT obstruction, improving exercise capacity, and enhancing quality of life.[4][13] While data from direct head-to-head trials are not available, the results from their respective Phase 3 studies suggest comparable efficacy profiles. Potential differences in pharmacokinetics, such as half-life, may offer nuances in clinical management.[5] Ongoing research and long-term data will further clarify their respective roles in the management of HCM.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 9. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM - American College of Cardiology [acc.org]
- 10. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokinetics, Incorporated - Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of Aficamten in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 12. Aficamten for Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openheart.bmj.com [openheart.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 17. cardioaragon.com [cardioaragon.com]
- 18. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. emjreviews.com [emjreviews.com]
- 21. ‘Global Efficacy’ of Aficamten for Obstructive Disease Shown in SEQUOIA-HCM | tctmd.com [tctmd.com]
A Comparative Analysis of Compound AT9283 and CRISPR-Cas9 in Oncology Research
In the landscape of oncology research and drug development, both targeted small molecule inhibitors and precise gene-editing technologies are pivotal tools. This guide provides a detailed comparison of Compound AT9283, a multi-targeted kinase inhibitor, and the CRISPR-Cas9 gene-editing technique, offering insights into their respective mechanisms, efficacy, and experimental applications for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Compound AT9283 is a small molecule inhibitor that targets multiple kinases, primarily Aurora kinase A and Aurora kinase B.[1][2] These kinases are crucial for regulating mitosis, and their overexpression is common in many cancers.[2][3][4] By inhibiting these kinases, AT9283 disrupts the cell cycle, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[3][5] It also shows inhibitory activity against Janus kinase 2 (JAK2) and the Abl kinase, including the Gleevec-resistant T315I mutation, suggesting a broader anti-cancer potential.[1][6]
CRISPR-Cas9 , on the other hand, is a revolutionary gene-editing tool that allows for precise modification of the genome.[7] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break.[8] The cell's natural repair mechanisms then mend this break, which can be harnessed to knockout a gene (rendering it non-functional), or to introduce specific genetic alterations.[9] In cancer research, CRISPR-Cas9 can be used to inactivate oncogenes, correct mutations in tumor suppressor genes, or engineer immune cells for enhanced anti-tumor activity.[7][10]
Data Presentation: Efficacy at a Glance
The following tables summarize quantitative data on the efficacy of AT9283 and CRISPR-Cas9 from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of Compound AT9283 in Cancer Cell Lines
| Cell Line Type | IC50 Value | Key Findings | Reference |
| Aggressive B-cell non-Hodgkin's lymphoma | < 1 µM | Induced apoptosis in a dose and time-dependent manner. | [11] |
| Burkitt lymphoma (Akata and P3HR1) | 1, 2, 4 µmol/L (dose-dependent) | Significantly inhibited cell proliferation and induced G2/M arrest. | [5][12] |
| Chronic Myeloid Leukemia (TKI-sensitive and resistant) | 7 to 20 nM | Decreased cell viability and induced apoptosis. | [13] |
| Mantle Cell Lymphoma (Granta-519) | 5 nM (in combination with docetaxel) | Doubled the rate of apoptosis compared to either agent alone. | [11][14] |
Table 2: Clinical Trial Data for Compound AT9283
| Trial Phase | Patient Population | Maximum Tolerated Dose (MTD) | Key Outcomes | Reference |
| Phase I | Children and Adolescents with Solid Tumors | 18.5 mg/m²/d (72-hour infusion) | Manageable hematologic toxicity; 1 partial response and 3 stable diseases. | [15][16] |
| Phase I | Relapsed/Refractory Leukemia or Myelofibrosis | 108 mg/m²/day (72-hour infusion) | Inhibition of pHH3 phosphorylation; 2 patients with CML showed hematologic responses. | [17] |
Table 3: On-Target Efficiency of CRISPR-Cas9 in Cancer Cell Lines
| Cell Line Type | Target Gene/Method | On-Target Editing Efficiency | Key Findings | Reference |
| Human Embryonic Kidney (HEK293T) | Various genes (lentiviral transduction) | Measured as indel frequency | Efficiency is influenced by local PAM context and gRNA-DNA binding energy. | [18] |
| Pancreatic Cancer Cell Lines | Somatic mutation-created PAMs | 69-99% selective cell death | Demonstrated selective killing of cancer cells with no off-target activity in normal cells. | [19] |
| Colorectal Adenocarcinoma (DLD-1) | Essential genes (viability screens) | ~20% of sgRNAs showed significant efficiency loss with high-fidelity Cas9 variants. | High-fidelity Cas9 variants can reduce off-target effects but may compromise on-target efficiency. | [20] |
Experimental Protocols: A Guide to Methodology
Protocol 1: Cell Viability Assay for Compound AT9283 (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[21][22][23]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of AT9283 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Cancer Cell Lines
This protocol outlines a general workflow for generating a gene knockout using CRISPR-Cas9.[24][25][26]
-
sgRNA Design and Synthesis: Design 2-3 sgRNAs targeting an early exon of the gene of interest using online design tools. Synthesize the sgRNAs or clone them into an expression vector.
-
Delivery of CRISPR Components: Introduce the Cas9 protein and the sgRNA into the target cancer cells. Common methods include:
-
Lipid-Based Transfection: Using commercially available reagents to deliver plasmids encoding Cas9 and sgRNA.
-
Electroporation: Applying an electrical pulse to transiently increase cell membrane permeability for the entry of Cas9-sgRNA ribonucleoprotein (RNP) complexes.
-
Lentiviral Transduction: Using lentiviral vectors to deliver the CRISPR components, suitable for creating stable Cas9-expressing cell lines.
-
-
Validation of Gene Editing: After 48-72 hours, harvest a portion of the cells to confirm successful gene editing.
-
Mismatch Detection Assay (e.g., T7E1): PCR amplify the target genomic region, denature and re-anneal the products, and then treat with an endonuclease that cleaves at mismatched DNA heteroduplexes.
-
Sanger Sequencing: Sequence the PCR product to identify insertions or deletions (indels) at the target site.
-
-
Single-Cell Cloning (for monoclonal populations): Isolate single cells into individual wells of a 96-well plate to grow clonal populations with a confirmed homozygous knockout.
Visualizing the Mechanisms
Signaling Pathway of AT9283
References
- 1. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. massivebio.com [massivebio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect [PeerJ] [peerj.com]
- 6. astx.com [astx.com]
- 7. CRISPR-Cas9: A Preclinical and Clinical Perspective for the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Target specificity of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Engineering CRISPR/Cas9 therapeutics for cancer precision medicine [frontiersin.org]
- 11. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. News: New Study Explains Why gRNA Efficiency Varies at On- and Off Target Sites - CRISPR Medicine [crisprmedicinenews.com]
- 19. CRISPR-Cas9 for selective targeting of somatic mutations in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Robust Protocol for CRISPR-Cas9 Gene Editing in Human Suspension Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating In Vivo Target Engagement: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a living organism is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of three widely used methods for in vivo target engagement validation: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Drug Affinity Responsive Target Stability (DARTS). We present a side-by-side analysis of their principles, experimental workflows, and key performance characteristics, supported by detailed protocols to aid in experimental design.
At a Glance: Comparing In Vivo Target Engagement Methods
The selection of an appropriate in vivo target engagement assay depends on various factors, including the nature of the target, the properties of the compound, and the specific experimental questions being addressed. The following tables provide a summary of the key features of CETSA, PET, and DARTS to facilitate a direct comparison.
Table 1: Qualitative Comparison of In Vivo Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A radiolabeled tracer competes with the compound for target binding, allowing for non-invasive imaging. | Compound binding protects the target protein from proteolytic degradation. |
| Compound Modification | Not required. | Requires a radiolabeled analog of the compound or a competitive tracer. | Not required. |
| Detection Method | Western Blot, Mass Spectrometry, Immunoassays. | PET scanner. | SDS-PAGE, Western Blot, Mass Spectrometry. |
| Spatial Resolution | Tissue/organ level. | Whole-body imaging with organ-level resolution. | Tissue/organ level. |
| Temporal Resolution | Endpoint analysis at specific time points. | Real-time, longitudinal monitoring is possible. | Endpoint analysis at specific time points. |
| Invasiveness | Requires tissue collection (terminal). | Non-invasive. | Requires tissue collection (terminal). |
| Primary Output | Change in protein melting temperature (ΔTagg) or abundance of soluble protein. | Standardized Uptake Value (SUV), receptor occupancy (%). | Increased abundance of the target protein after proteolysis. |
| Suitability | Broadly applicable to soluble and some membrane proteins. | Best for cell surface receptors and enzymes with available radiotracers. | Broadly applicable to soluble proteins. |
Table 2: Performance Characteristics of In Vivo Target Engagement Methods
| Parameter | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Drug Affinity Responsive Target Stability (DARTS) |
| Sensitivity | High, can detect subtle changes in protein stability. | High, dependent on tracer affinity and specific activity. | Moderate, dependent on the degree of protease protection. |
| Quantitative Capability | Semi-quantitative to quantitative with methods like ITDRF.[1] | Highly quantitative, allows for precise measurement of receptor occupancy.[2] | Primarily qualitative to semi-quantitative.[1] |
| Throughput | Low to medium, can be adapted for higher throughput with specific platforms.[1] | Low, limited by scanner availability and image acquisition time. | Low, especially with Western blot detection. |
| Cost | Moderate, requires standard laboratory equipment. | High, requires a cyclotron for short-lived isotopes and a PET scanner. | Low to moderate, requires standard laboratory equipment. |
| Development Effort | Moderate, requires antibody validation and optimization of heating conditions. | High, requires synthesis and validation of a specific radiotracer. | Moderate, requires optimization of protease digestion conditions. |
In Focus: Signaling Pathway Example - PI3K/Akt/mTOR
To illustrate the application of these techniques, we consider the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Validating the engagement of an inhibitor targeting a kinase in this pathway is a common objective in drug development.
References
Overcoming Trastuzumab Resistance: A Comparative Guide to Lapatinib and Alternative Kinase Inhibitors in HER2+ Breast Cancer Cell Lines
For researchers on the front lines of oncology, the emergence of resistance to targeted therapies like Trastuzumab (Herceptin®) in HER2-positive breast cancer presents a significant clinical challenge. While Trastuzumab has revolutionized treatment, many tumors eventually progress, necessitating the use of alternative therapeutic agents. This guide provides a comparative analysis of Lapatinib (B449), a dual tyrosine kinase inhibitor (TKI), alongside other prominent TKIs, Neratinib (B1684480) and Afatinib, in the context of Trastuzumab-resistant HER2+ breast cancer cell lines. We present key experimental data, detailed methodologies, and visual pathways to aid in the rational selection and application of these compounds in a research setting.
Comparative Efficacy of Tyrosine Kinase Inhibitors
The in vitro efficacy of Lapatinib, Neratinib, and Afatinib has been evaluated in various HER2-overexpressing breast cancer cell lines, including those with acquired resistance to Trastuzumab. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a critical metric for comparison. The data below, synthesized from multiple studies, highlights the differential activity of these inhibitors.
Data Summary: IC50 Values in HER2+ Breast Cancer Cell Lines
| Cell Line | Trastuzumab Sensitivity | Lapatinib IC50 (nM) | Neratinib IC50 (nM) | Afatinib IC50 (nM) |
| SKBR3 | Sensitive | 25.9 ± 3.0[1] | < 10[1] | 10.9 ± 3.4[1] |
| SKBR3-T | Acquired Resistance | Not explicitly found | Not explicitly found | 9.3 ± 3.2[2] |
| SKBR3-A | Acquired Afatinib Resistance | 1000 ± 44.0[1] | 287.2 ± 14.0[1] | > 500[1] |
| BT474 | Sensitive | ~72[3] | < 2[3] | ~10-20 (range) |
| MDA-MB-361 | Sensitive | Not explicitly found | Not explicitly found | 6.0 ± 1.0[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented is for comparative purposes. Trastuzumab-resistant cell lines are often developed through continuous exposure to the drug.
Signaling Pathways in Trastuzumab Resistance and TKI Intervention
Trastuzumab functions by binding to the extracellular domain of the HER2 receptor, inhibiting downstream signaling and flagging the cell for immune-mediated destruction.[4][5] Resistance can emerge through several mechanisms, including the expression of a truncated form of HER2 (p95HER2) that lacks the Trastuzumab binding site, or through the activation of alternative signaling pathways that bypass the need for HER2 activation, such as the PI3K/Akt pathway.[6]
Lapatinib, Neratinib, and Afatinib are small molecule inhibitors that target the intracellular tyrosine kinase domain of HER2 and other ErbB family members, thereby inhibiting their signaling activity.[4][7] This allows them to be effective even when the extracellular domain is altered or when there is signaling redundancy. Neratinib and Afatinib are irreversible inhibitors, forming a covalent bond with the kinase domain, which can lead to a more sustained inhibition compared to the reversible inhibitor Lapatinib.
Experimental Protocols
To ensure reproducibility and accurate comparison of compound efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of these tyrosine kinase inhibitors.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate breast cancer cells (e.g., SKBR3, BT474, and their Trastuzumab-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Lapatinib, Neratinib, and Afatinib in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis for HER2 Phosphorylation
Western blotting is used to detect and quantify the phosphorylation status of HER2 and downstream signaling proteins, providing a direct measure of kinase inhibition.
-
Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of TKIs for a specified time (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., Tyr1248), total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the efficacy of a TKI in a Trastuzumab-resistant cell line.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Guidance for CTX-0124143
Disclaimer: Publicly accessible, specific safety data for CTX-0124143 could not be located. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development environment. It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier before commencing any work with this substance. This document should be used as a supplementary resource to, not a replacement for, the official SDS.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended until the hazards of this compound are fully understood. The minimum required PPE should always include:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. The specific glove material (e.g., nitrile, neoprene) should be selected based on the chemical's properties as detailed in the forthcoming SDS. Double gloving is recommended for enhanced protection.
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Foot Protection: Fully enclosed, chemically resistant footwear is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical splash goggles | Double nitrile gloves | Laboratory coat | Recommended if dusty |
| Dissolution/Mixing | Chemical splash goggles, Face shield | Double nitrile gloves | Laboratory coat, Chemical apron | Use in a fume hood |
| Reaction Setup | Chemical splash goggles, Face shield | Double nitrile gloves | Laboratory coat, Chemical apron | Use in a fume hood |
| Waste Disposal | Chemical splash goggles | Double nitrile gloves | Laboratory coat | As needed based on waste |
Operational Plan
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All waste streams containing this compound must be segregated. This includes unused material, contaminated PPE, and any solutions or mixtures.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration, and relevant hazard warnings.
-
Containment: Use sealed, leak-proof containers for all waste. Secondary containment should be used for liquid waste to prevent spills.
-
Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance on the disposal of uncharacterized chemical waste.
Experimental Protocols
While specific experimental protocols involving this compound are not publicly available, a generic protocol for preparing a solution is provided below as a template.
Protocol: Preparation of a 10 mM Solution of this compound
-
Preparation: Don all required PPE as outlined in Table 1. Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Weighing: In the fume hood, accurately weigh the required mass of this compound into a clean, dry container.
-
Dissolution: Add the appropriate solvent to the container with this compound. Use a magnetic stirrer or vortex mixer to ensure complete dissolution.
-
Transfer: Carefully transfer the solution to the final reaction vessel or storage container.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
-
Decontamination: Decontaminate all equipment and the work surface used during the preparation process.
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
